WD6305
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C61H75F2N11O5S |
|---|---|
Molecular Weight |
1112.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H75F2N11O5S/c1-39(43-16-18-44(19-17-43)55-40(2)67-38-80-55)68-57(78)50-29-46(75)34-74(50)58(79)56(59(3,4)5)69-53(76)11-9-8-10-41-12-14-42(15-13-41)32-64-51-31-52(66-37-65-51)72-26-22-61(23-27-72)36-73(35-54(77)70-61)49-30-47(62)45(28-48(49)63)33-71-24-20-60(6,7)21-25-71/h12-19,28,30-31,37-39,46,50,56,75H,9,11,20-27,29,32-36H2,1-7H3,(H,68,78)(H,69,76)(H,70,77)(H,64,65,66)/t39-,46+,50-,56+/m0/s1 |
InChI Key |
FTIPAFFEWGMNDM-LZZSXEHKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of WD6305
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of WD6305, a potent and selective degrader of the METTL3-METTL14 methyltransferase complex. The information presented is collated from preclinical research, with a focus on the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: PROTAC-Mediated Degradation
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its mechanism of action is not to inhibit the enzymatic activity of its target directly, but to induce its degradation. This compound achieves this by simultaneously binding to the target protein, METTL3, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of METTL3 and its binding partner METTL14, marking them for degradation by the proteasome.
The key components of this compound are a ligand that binds to the METTL3 subunit of the METTL3-METTL14 complex, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing the METTL3-METTL14 complex into close proximity with the VHL E3 ligase, this compound facilitates the transfer of ubiquitin molecules to METTL3 and METTL14, leading to their subsequent degradation by the 26S proteasome. This degradation of the entire methyltransferase complex is a key feature of this compound's action.
The degradation of the METTL3-METTL14 complex by this compound has been demonstrated to be dependent on the ubiquitin-proteasome system. Treatment of cells with proteasome inhibitors, such as MG132, rescues the degradation of METTL3 and METTL14 induced by this compound.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Degradation Potency of this compound
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| METTL3 | Mono-Mac-6 | 140 | 91.9 | 24 |
| METTL14 | Mono-Mac-6 | 194 | Not Reported | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative and Apoptotic Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Time Point (h) |
| Mono-Mac-6 | Proliferation | IC50 | < 10 | 48 |
| Mono-Mac-6 | Apoptosis | - | Dose-dependent increase | 48 |
IC50: Half-maximal inhibitory concentration.
Downstream Cellular Effects and Signaling Pathways
The degradation of the METTL3-METTL14 complex by this compound leads to a significant reduction in the overall levels of N6-methyladenosine (m6A) on mRNA. This has profound effects on the stability and translation of numerous target mRNAs, ultimately impacting key cellular processes, particularly in the context of acute myeloid leukemia (AML).
The primary downstream consequences of this compound treatment include:
-
Inhibition of Cell Proliferation: By degrading the METTL3-METTL14 complex, this compound disrupts the m6A-dependent regulation of genes crucial for cell cycle progression and proliferation.
-
Induction of Apoptosis: Treatment with this compound leads to a dose-dependent increase in apoptosis in AML cells. This is evidenced by the increased levels of cleaved caspase-3 and cleaved PARP.
-
Alteration of Gene Expression: The reduction in m6A levels affects the stability and translation of a wide range of mRNAs, including those encoding oncoproteins and cell survival factors. While the specific downstream targets of the METTL3-METTL14 complex are numerous, in the context of AML, degradation of this complex is known to impact pathways such as the p53 signaling pathway. For instance, reduced m6A modification can lead to decreased stability of oncogenic transcripts like c-MYC and BCL2, and increased stability of tumor suppressor transcripts.
dot
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of METTL3 and METTL14 proteins in cells following treatment with this compound.
Materials:
-
AML cell lines (e.g., Mono-Mac-6)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-METTL3, anti-METTL14, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed AML cells at an appropriate density and treat with varying concentrations of this compound (e.g., 20-5000 nM) for 24 hours. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding this compound.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., Mono-Mac-6)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed AML cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5-10 µM) for 48 hours. Include a vehicle-only control.
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
dot
m6A Dot Blot Assay
This protocol is used to measure the global m6A levels in mRNA following treatment with this compound.
Materials:
-
AML cells treated with this compound
-
mRNA purification kit
-
Hybond-N+ nylon membrane
-
UV crosslinker
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Methylene blue solution
Procedure:
-
mRNA Isolation: Treat AML cells with this compound (e.g., 1 µM) for 48 hours. Isolate total RNA and then purify mRNA using an oligo(dT)-based method.
-
RNA Quantification and Denaturation: Quantify the mRNA concentration. Denature the mRNA samples by heating at 65°C for 5 minutes.
-
Dot Blotting:
-
Spot serial dilutions of the denatured mRNA onto a Hybond-N+ nylon membrane.
-
Allow the membrane to air dry and then UV-crosslink the RNA to the membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with an anti-m6A antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Loading Control: Stain the membrane with methylene blue to visualize the total amount of mRNA spotted, which serves as a loading control.
-
Data Analysis: Quantify the dot intensities and normalize the m6A signal to the methylene blue staining. Compare the m6A levels in this compound-treated samples to the vehicle-treated control.
WD6305: A Technical Guide to the Targeted Degradation of the METTL3-METTL14 Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation is implicated in numerous diseases, including acute myeloid leukemia (AML). The primary enzymatic "writer" of this modification is the METTL3-METTL14 methyltransferase complex.[1][2][3] Targeting this complex presents a promising therapeutic strategy.[2][3] This document provides a comprehensive technical overview of WD6305, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 complex.[2][3][4] this compound represents a significant advancement over traditional small-molecule inhibitors by eliminating the target protein, thereby addressing both its catalytic and non-catalytic functions. This guide details the mechanism of action, quantitative efficacy, biological impact, and key experimental protocols associated with the characterization of this compound, serving as a vital resource for researchers in oncology and drug discovery.
The METTL3-METTL14 Complex: A Prime Therapeutic Target
The METTL3-METTL14 complex is a heterodimer that functions as the core of the m6A methyltransferase machinery in mammalian cells.[5][6][7]
-
METTL3 (Methyltransferase-like 3): This is the catalytic subunit, binding the S-adenosyl-l-methionine (SAM) co-substrate to donate the methyl group.[8][9][10]
-
METTL14 (Methyltransferase-like 14): This subunit is catalytically inactive but plays a crucial structural role, stabilizing METTL3 and facilitating the recognition and binding of substrate RNA.[1][8][9][11]
Together with other regulatory proteins like WTAP, this complex deposits m6A marks on nuclear RNAs, influencing their splicing, stability, export, and translation.[5][6] In AML, both METTL3 and METTL14 are often overexpressed and play oncogenic roles by promoting the expression of key cancer-driving genes such as MYC, BCL2, and MYB.[1][12][13][14] High expression of these proteins correlates with shorter survival in AML patients, making the complex a compelling target for therapeutic intervention.[12][15]
This compound: A PROTAC Degrader
This compound is a heterobifunctional PROTAC designed to specifically eliminate the METTL3-METTL14 complex.[2][4][16] It achieves this by hijacking the cell's own ubiquitin-proteasome system (UPS). The molecule consists of three key components:
-
METTL3-binding ligand: Based on the METTL3 inhibitor UZH2, this "warhead" selectively binds to the SAM-binding pocket of the METTL3 subunit.[1][16]
-
E3 Ligase-recruiting ligand: This moiety engages an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[16][17]
-
Linker: A chemical linker connects the two ligands, optimized to facilitate the formation of a stable ternary complex between METTL3, this compound, and the E3 ligase.
This induced proximity triggers the poly-ubiquitination of METTL3 by the E3 ligase, marking it for degradation by the 26S proteasome. As METTL14 forms a stable complex with METTL3, its degradation is also induced, likely due to the degradation of the entire complex or the inherent instability of METTL14 in the absence of its partner.[1][17][18]
Caption: Mechanism of this compound-induced degradation of the METTL3-METTL14 complex.
Quantitative Data and Efficacy
This compound demonstrates potent and selective degradation of both METTL3 and METTL14, leading to superior anti-leukemic activity compared to its parent inhibitor, UZH2.[1][19] The key quantitative metrics for this compound in AML cell lines are summarized below.
| Parameter | Target | Cell Line | Value | Reference |
| DC₅₀ | METTL3 | Mono-Mac-6 | 140 nM | [4][20] |
| METTL14 | Mono-Mac-6 | 194 nM | [4][20] | |
| Dₘₐₓ | METTL3 | Mono-Mac-6 | 91.9% | [4][20] |
| Treatment Time | METTL3/METTL14 Degradation | Mono-Mac-6 | 24 hours | [4][20] |
| Effect | Anti-proliferation / Apoptosis | Mono-Mac-6 | 0.5 - 10 µM (48h) | [4][20] |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at saturating concentrations of the degrader.
Biological Consequences of METTL3-METTL14 Degradation
The degradation of the METTL3-METTL14 complex by this compound initiates a cascade of anti-leukemic effects.
-
Suppression of m6A Modification: By eliminating the writer complex, this compound dramatically reduces the overall levels of m6A in polyA mRNA.[4][17]
-
Inhibition of Cell Proliferation: this compound potently inhibits the proliferation of various AML cell lines, including Mono-Mac-6 and MOLM-16.[1] This effect is significantly more pronounced than that observed with the parent METTL3 inhibitor UZH2.[1][19]
-
Induction of Apoptosis: The compound effectively induces programmed cell death in AML cells.[2][4] This is evidenced by the increased levels of key apoptosis markers such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).[4][20]
-
Impact on Oncogenic Pathways: this compound affects multiple signaling pathways crucial for the development and proliferation of AML.[1][2][3] The downregulation of METTL3/METTL14 has been shown to impact the p53 signaling pathway by upregulating p53 and downregulating its negative regulator, mdm2.[12][15]
Caption: Signaling pathway disrupted by this compound in AML.
Key Experimental Protocols
The characterization of this compound involves several standard and specialized biochemical and cell-based assays.
Cell Culture and Treatment
-
Cell Lines: Human AML cell lines such as Mono-Mac-6, MOLM-13, MOLM-16, and MV4-11 are commonly used.[1][8]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 20 nM to 10 µM) for specified durations (e.g., 16, 24, or 48 hours) for different assays.[4][8][20]
Western Blotting for Protein Degradation
This is the primary method to quantify the degradation of METTL3 and METTL14.
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against METTL3, METTL14, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify protein levels relative to the loading control.
Cell Viability and Proliferation Assay
-
Method: Assays like CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay are used.
-
Procedure: AML cells are seeded in 96-well plates and treated with a dose range of this compound for a specified period (e.g., 48-72 hours).
-
Analysis: The viability is measured according to the manufacturer's protocol. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
Apoptosis Analysis
-
Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.
-
Procedure: Cells treated with this compound are harvested, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and PI.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. This can be corroborated by Western blotting for apoptosis markers.[4]
Confirmation of PROTAC Mechanism
To verify that degradation occurs via the ubiquitin-proteasome system and the intended E3 ligase, co-treatment experiments are performed.
-
Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., 1 µM MG132 or 0.1 µM bortezomib) for 2 hours before adding this compound.[21] The rescue of METTL3/METTL14 from degradation, as assessed by Western blot, confirms proteasome dependency.
-
E3 Ligase Competition: Cells are pre-treated with a high concentration of an E3 ligase ligand (e.g., 10 µM pomalidomide for CRBN-based PROTACs or a VHL ligand for VHL-based PROTACs) to saturate the E3 ligase.[21] Abrogation of this compound-induced degradation confirms the involvement of that specific E3 ligase.
Caption: Standard experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
This compound is a potent and selective degrader of the METTL3-METTL14 complex, representing a powerful chemical tool for studying m6A biology and a promising therapeutic lead for AML.[2][3] By inducing the degradation of its target, this compound offers several advantages over traditional inhibitors, including a more profound and durable biological effect and the ability to eliminate non-catalytic scaffolding functions of the target protein.[17][19] The data clearly show that this compound effectively suppresses m6A modification, inhibits AML cell proliferation, and induces apoptosis at nanomolar concentrations.[2][4][20] Future research will likely focus on optimizing the pharmacokinetic properties of this compound for in vivo studies and exploring its efficacy in a broader range of m6A-addicted cancers. The success of this compound validates the targeted degradation of epitranscriptomic machinery as a viable and highly effective anti-cancer strategy.
References
- 1. A New Protein Degrader Targeting the METTL3-METTL14 Complex Has Arrived! – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METTL14 Inhibits Hematopoietic Stem/Progenitor Differentiation and Promotes Leukemogenesis via mRNA m6A Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. researchgate.net [researchgate.net]
- 18. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 19. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC Technology for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that enables the targeted degradation of specific proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs eliminate the target protein from the cell altogether.[1] This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5][6] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex.[7][8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[9][10] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2] This event-driven mechanism allows for sustained protein knockdown at potentially lower drug concentrations compared to traditional occupancy-driven inhibitors.
This guide provides a comprehensive technical overview of PROTAC technology, including its mechanism of action, key components, experimental protocols for its evaluation, and quantitative data on its performance.
Core Components of PROTAC Technology
The efficacy of a PROTAC is determined by the interplay of its three core components: the POI-binding ligand, the E3 ligase-recruiting ligand, and the linker.
-
POI-Binding Ligand (Warhead): This component provides specificity for the target protein. The choice of the warhead is crucial and is often derived from known inhibitors or binders of the POI. The affinity of the warhead for the POI does not always directly correlate with the degradation efficiency of the PROTAC.
-
E3 Ligase-Recruiting Ligand: This moiety engages an E3 ubiquitin ligase, a key component of the UPS. While over 600 E3 ligases are known in humans, only a handful have been successfully recruited for targeted protein degradation. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11] The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for off-target effects.
-
Linker: The linker connects the POI-binding and E3 ligase-recruiting ligands. Its length, composition, and attachment points are critical for the proper formation and stability of the ternary complex.[12] Optimization of the linker is often a key step in developing a potent and selective PROTAC.
Mechanism of Action: A Step-by-Step Breakdown
The process of PROTAC-mediated protein degradation can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[7][8] The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation. This catalytic nature is a key advantage of PROTAC technology.[2]
References
- 1. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
WD6305: A Novel PROTAC Degrader Targeting the Epitranscriptome for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of epitranscriptomics, which explores the role of RNA modifications in regulating gene expression, has emerged as a promising frontier in cancer drug discovery.[1][2][3] One of the most abundant and functionally significant RNA modifications is N6-methyladenosine (m6A), which is primarily installed by the METTL3-METTL14 methyltransferase complex.[4][5][6] Dysregulation of m6A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making the METTL3-METTL14 complex an attractive therapeutic target.[4][5][7] WD6305 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade the METTL3-METTL14 complex.[5][8][9] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on epitranscriptomics, with a focus on its potential as an anti-leukemic agent.
Introduction to Epitranscriptomics and the Role of m6A in Cancer
Epitranscriptomics refers to the array of chemical modifications that occur on RNA molecules, influencing their stability, translation, and splicing.[1][3][10] These modifications act as a dynamic layer of gene regulation.[3] N6-methyladenosine (m6A) is the most prevalent internal modification of messenger RNA (mRNA) in eukaryotes and is installed by a "writer" complex, primarily composed of METTL3 and METTL14.[4][6][11] This modification is reversible and can be removed by "eraser" enzymes and recognized by "reader" proteins, which mediate the downstream effects of m6A.[6][12]
In many cancers, including AML, the m6A machinery is dysregulated.[4][7] Overexpression of METTL3 has been linked to the promotion of cancer cell growth, proliferation, and survival.[4][7] This has spurred the development of small molecule inhibitors targeting the catalytic activity of METTL3.[7]
This compound: A PROTAC Degrader of the METTL3-METTL14 Complex
This compound represents a novel therapeutic strategy that moves beyond simple inhibition. It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[5][8] this compound consists of a ligand that binds to the METTL3-METTL14 complex, a linker, and a ligand that recruits an E3 ubiquitin ligase.[8][13] This proximity induces the ubiquitination and subsequent proteasomal degradation of the METTL3-METTL14 complex.[13]
Mechanism of Action
The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to eliminate the METTL3-METTL14 complex.[13] This approach offers several advantages over traditional inhibitors, including the potential for a more profound and sustained downstream effect. By degrading the entire complex, this compound not only inhibits the catalytic activity of METTL3 but also disrupts its non-catalytic functions.[14]
Quantitative Data on the Efficacy of this compound
This compound has demonstrated potent and selective degradation of both METTL3 and METTL14 in acute myeloid leukemia (AML) cell lines. The following tables summarize the key quantitative data available.
Table 1: Degradation Potency of this compound in Mono-Mac-6 AML Cells [8]
| Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| METTL3 | 140 | 91.9 | 24 |
| METTL14 | 194 | - | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Effect | Concentration Range | Treatment Time (h) |
| Mono-Mac-6 | Decreased ratio of m6A to polyA mRNA | 0.5 - 10 µM | 48 |
| Mono-Mac-6 | Inhibition of cell proliferation | 0.5 - 10 µM | 48 |
| Mono-Mac-6 | Induction of cell apoptosis | 0.5 - 10 µM | 48 |
| Multiple AML cell lines | Halted proliferation | Not specified | Not specified |
| Multiple AML cell lines | Promoted apoptosis | Not specified | Not specified |
Effects of this compound on Epitranscriptomics and Cancer Cells
By degrading the METTL3-METTL14 complex, this compound directly impacts the epitranscriptome by reducing global m6A levels.[8][9] This has significant downstream consequences for cancer cells, particularly in AML where the m6A pathway is often hyperactive.
The key effects of this compound include:
-
Inhibition of m6A Modification: this compound effectively suppresses m6A modification on mRNA.[8][9]
-
Induction of Apoptosis: The compound promotes programmed cell death in AML cells, as evidenced by increased levels of cleaved caspase-3 and cleaved PARP.[8]
-
Inhibition of Cell Proliferation: this compound halts the proliferation of AML cells.[8][9]
-
Anti-leukemic Activity: Studies have shown that the degradation of the METTL3-METTL14 complex is a potential anti-leukemic strategy.[5]
Experimental Protocols
While specific, detailed protocols for every experiment involving this compound are not publicly available, this section outlines the general methodologies typically employed in such studies.
Cell Culture and Treatment
-
Cell Lines: Human AML cell lines, such as Mono-Mac-6 and MOLM-13, are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a specific density and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against METTL3, METTL14, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
m6A Quantification
-
RNA Isolation: Total RNA or mRNA is isolated from treated cells using commercially available kits.
-
m6A Dot Blot: A specified amount of RNA is spotted onto a nylon membrane, which is then cross-linked. The membrane is blocked and incubated with an anti-m6A antibody, followed by a secondary antibody and ECL detection. Methylene blue staining can be used as a loading control.
-
LC-MS/MS: For more quantitative analysis, RNA is digested into single nucleosides and analyzed by liquid chromatography-tandem mass spectrometry to determine the ratio of m6A to adenosine.
Cell Proliferation and Apoptosis Assays
-
Proliferation Assay: Cell viability can be assessed using assays such as the MTT or CellTiter-Glo luminescent cell viability assay, which measure metabolic activity.
-
Apoptosis Assay: Apoptosis can be quantified by flow cytometry after staining cells with Annexin V and a viability dye (e.g., propidium iodide or DAPI). Caspase-3/7 activity can also be measured using a luminescent or fluorescent assay.
Future Directions and Drug Development Potential
The development of this compound and other PROTAC degraders targeting the epitranscriptome marks a significant advancement in the field.[5] As a preclinical candidate, further studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. The potent anti-leukemic activity observed in vitro suggests that targeting the METTL3-METTL14 complex with degraders is a promising therapeutic strategy for AML and potentially other cancers with a dysregulated m6A pathway.[5][9] The continued exploration of epitranscriptomic modulators holds great promise for the future of cancer therapy.[3][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. RNA epitranscriptomics: A promising new avenue for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]
- 7. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Epitranscriptomics and epiproteomics in cancer drug resistance: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel insights into the interplay between m6A modification and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of epitranscriptomic modifications: Decoding the therapeutic potential of RNA modifications in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]
- 15. The rise of epitranscriptomics: recent developments and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Epitranscriptomic Conductors: An In-depth Technical Guide to the Downstream Signaling of METTL3/METTL14
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in post-transcriptional gene regulation. The m6A modification is dynamically installed by a "writer" complex, the core of which is the heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). This epitranscriptomic mark is recognized by "reader" proteins that, in turn, influence mRNA stability, splicing, translation, and localization. Consequently, the METTL3/METTL14 complex is a critical regulator of a myriad of cellular processes, and its dysregulation is implicated in numerous diseases, most notably cancer. This technical guide provides a comprehensive exploration of the core downstream signaling pathways modulated by METTL3 and METTL14, offering insights for researchers and professionals in drug development.
Core Signaling Pathways Regulated by METTL3/METTL14
The influence of the METTL3/METTL14 complex on cellular function is vast, primarily executed through the modulation of key signaling pathways. By altering the m6A landscape of specific transcripts, this methyltransferase complex can fine-tune the expression of critical pathway components, leading to significant downstream effects.
The PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. METTL3 and METTL14 have been shown to modulate this pathway at multiple levels. For instance, METTL3-mediated m6A modification can enhance the translation of key oncogenes within this pathway.[1] In some cancers, knockdown of METTL3 has been observed to decrease the phosphorylation of AKT and mTOR, thereby inhibiting tumor progression.[2] Conversely, in other contexts, METTL3 can act as a tumor suppressor by negatively regulating this pathway.[3] METTL14 has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway in certain cancer cells.[4]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. Genome-wide transcriptome analyses have suggested that the ERK/MAPK pathway is significantly regulated by METTL3/METTL14.[5] Studies have shown that METTL3/METTL14 expression can facilitate ERK/MAPK signaling.[5] For example, METTL3 can promote the expression of components of this pathway, leading to its activation and subsequent tumor progression.[6]
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. METTL3 and METTL14 have been implicated in the regulation of this pathway, particularly in the context of inflammatory diseases and cancer.[7] For instance, METTL3 can modulate the NF-κB signaling pathway, which is crucial for the activation of immune responses.[8] In some inflammatory conditions, METTL3 expression is upregulated and promotes the inflammatory response through the NF-κB pathway.[9] Knockdown of METTL14 has been shown to inhibit the inflammatory response of macrophages through the NF-κB/IL-6 signaling pathway.[10]
Quantitative Data on Downstream Targets
The following tables summarize quantitative data from various studies on the effects of METTL3/METTL14 modulation on downstream targets and pathways. Due to the diverse experimental systems and conditions, direct comparison between studies should be made with caution.
Table 1: Effects of METTL3/METTL14 Knockdown on Global m6A Levels
| Cell Line | Gene Knockdown | Change in m6A/A Ratio | Reference |
| HeLa | METTL3 | ~30% decrease | [11] |
| HeLa | METTL14 | ~40% decrease | [11] |
| 293FT | METTL3 | ~20% decrease | [11] |
| 293FT | METTL14 | ~35% decrease | [11] |
| PANC-1 | METTL3/METTL14 | Significant decrease | [12] |
Table 2: Fold Change in Gene Expression Upon METTL3/METTL14 Knockdown
| Cell Line | Gene Knockdown | Target Gene | Fold Change (mRNA) | Reference |
| HepG2 | METTL14 | 329 genes downregulated, 530 genes upregulated | - | [1] |
| PANC-1 | METTL3/METTL14 | 942 differentially expressed genes | - | [12] |
| Neuroblastoma | METTL3 (siRNA) | 532 genes upregulated, 165 genes downregulated | - | [13] |
Table 3: Quantitative Changes in PI3K/AKT Pathway Components
| Cell Line | Treatment/Modification | Protein | Change in Phosphorylation/Expression | Reference |
| PC9, H3255 | sh-METTL3 | p-AKT | Decreased | [14] |
| NCI-H23 | sh-METTL3 | p-PI3K, p-AKT | Decreased | [2] |
| NCI-H1975 | oe-METTL3 | p-PI3K, p-AKT | Increased | [2] |
Table 4: Quantitative Changes in MAPK/ERK Pathway Components
| Cell Line | Treatment/Modification | Protein | Change in Phosphorylation/Expression | Reference |
| KYSE150, KYSE170 | siMETTL3 | p-RAF, p-MEK, p-ERK | Decreased | [6] |
| TE1, KYSE30 | oe-METTL3 | p-RAF, p-MEK, p-ERK | Increased | [6] |
Table 5: Quantitative Changes in NF-κB Pathway Components
| Cell Line/System | Treatment/Modification | Protein | Change in Phosphorylation/Expression | Reference |
| Macrophages | Mettl14 knockdown | p-p65 | Decreased nuclear translocation | [10] |
| Kupffer Cells | METTL3/METTL14 knockdown | p-p65 | Decreased | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to investigate the downstream effects of METTL3/METTL14.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is a powerful technique to map m6A modifications across the transcriptome.[1]
Detailed Steps:
-
RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues and purify mRNA. Fragment the mRNA to an average size of ~100 nucleotides using enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented mRNA with an anti-m6A antibody to specifically pull down m6A-containing fragments. Use protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound RNA. Elute the m6A-enriched RNA fragments.
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and an input control (a fraction of the fragmented RNA before immunoprecipitation). Perform high-throughput sequencing.[15]
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms to identify m6A-enriched regions.[16]
RNA Immunoprecipitation-Quantitative PCR (RIP-qPCR)
RIP-qPCR is used to validate the m6A modification of specific target RNAs identified by MeRIP-seq.
Detailed Steps:
-
Cell Lysis and Immunoprecipitation: Lyse cells to release RNA-protein complexes. Immunoprecipitate m6A-containing RNAs using an anti-m6A antibody as described for MeRIP.[17]
-
RNA Purification: Purify the RNA from the immunoprecipitated complexes.
-
Reverse Transcription and qPCR: Reverse transcribe the purified RNA into cDNA. Perform quantitative PCR using primers specific to the target gene of interest. The enrichment of the target RNA in the m6A-IP sample compared to the input control indicates the presence of m6A modification.
Western Blotting for Pathway Analysis
Western blotting is a standard technique to quantify changes in protein expression and phosphorylation status of key signaling pathway components.[2][18]
Detailed Steps:
-
Protein Extraction: Lyse cells with or without METTL3/METTL14 modulation and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for the total and phosphorylated forms of pathway proteins (e.g., AKT, p-AKT, ERK, p-ERK).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the relative protein levels.[18]
Conclusion
The METTL3/METTL14 methyltransferase complex stands as a master regulator of gene expression, wielding its influence through the intricate network of cellular signaling pathways. Its ability to modulate the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways, among others, underscores its central role in fundamental cellular processes and its implication in a wide range of diseases. For researchers and drug development professionals, a deep understanding of these downstream signaling networks is paramount. The experimental protocols detailed herein provide the necessary tools to dissect these complex interactions. While quantitative data continues to emerge, the existing evidence clearly positions the METTL3/METTL14 complex as a promising therapeutic target. Future research focused on elucidating the precise context-dependent downstream effects of this complex will undoubtedly pave the way for novel and targeted therapeutic interventions.
References
- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of ERK-Phosphorylated METTL3 by USP5 Increases m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3/METTL14 Transactivation and m6A-Dependent TGF-β1 Translation in Activated Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3-Mediated m6A Modification Controls Splicing Factor Abundance and Contributes to Aggressive CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL3 Attenuates LPS-Induced Inflammatory Response in Macrophages via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mettl14 mediates the inflammatory response of macrophages in atherosclerosis through the NF-κB/IL-6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of N6-Methyladenosine Methyltransferase Reveals METTL14 and ZC3H13 as Tumor Suppressor Genes in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. METTL3 and METTL14 drive pancreatic adenocarcinoma progression via m6A-dependent alternative splicing in PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rna-seqblog.com [rna-seqblog.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System: A Technical Guide to PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. This intricate process maintains cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins. The UPS has emerged as a powerful and druggable pathway for therapeutic intervention, particularly with the advent of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that hijack the UPS to selectively eliminate proteins of interest (POIs), offering a novel paradigm in drug discovery.[1][2][3] This technical guide provides an in-depth exploration of the UPS in the context of PROTAC-mediated degradation, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved.
The Ubiquitin-Proteasome System (UPS)
The UPS operates through a sequential enzymatic cascade involving three key enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[2][4]
-
E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent reaction, E1 activates the small regulatory protein ubiquitin.[2][5]
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from E1 to an E2 enzyme.[2][5]
-
E3 (Ubiquitin Ligase): The E3 ligase is the substrate recognition component of the system. It specifically binds to a target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[2][4]
This process is repeated to form a polyubiquitin chain on the target protein, which acts as a degradation signal. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex that proteolytically cleaves the target protein into small peptides, and the ubiquitin molecules are recycled.[4][6]
Caption: The Ubiquitin-Proteasome System Pathway.
PROTACs: Hijacking the UPS for Targeted Protein Degradation
PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the POI, and the other recruits an E3 ligase.[1] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the POI. This induced proximity facilitates the polyubiquitination of the POI, marking it for degradation by the proteasome.[1][6]
The catalytic nature of PROTACs is a key advantage; a single PROTAC molecule can induce the degradation of multiple POI molecules.[1] This allows for potent activity at sub-stoichiometric concentrations.
Caption: The PROTAC Mechanism of Action.
Quantitative Analysis of PROTAC-Mediated Degradation
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at a given concentration of the PROTAC.
The following tables summarize the DC50 and Dmax values for selected PROTACs targeting various proteins of interest.
Table 1: Quantitative Data for BCR-ABL Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | Arginine (N-end rule) | Dasatinib | K562 | 0.85 | 98.8 | [7] |
| Lys-PEG1-Dasa | Lysine (N-end rule) | Dasatinib | K562 | ~1 | >80 | [7] |
| Leu-PEG1-Dasa | Leucine (N-end rule) | Dasatinib | K562 | ~1.5 | >80 | [7] |
| Phe-PEG1-Dasa | Phenylalanine (N-end rule) | Dasatinib | K562 | ~1.2 | >80 | [7] |
| GMB-475 | VHL | Asciminib | K562 | ~500 | Not Reported | [8] |
| SIAIS100 | CRBN | Asciminib | K562 | 2.7 | 91.2 | [8] |
Table 2: Quantitative Data for MDM2 Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MD-224 | CRBN | MI-1061 derivative | RS4;11 | <1 | >90 | [9] |
| PROTAC (unnamed) | Nutlin-based | Nutlin-based | MCF-7, T-47D | Not Reported | Not Reported | [10] |
Experimental Protocols for PROTAC Evaluation
A comprehensive evaluation of a PROTAC involves a series of in vitro and cell-based assays to characterize its binding, ternary complex formation, and degradation activity.
Caption: A Representative Experimental Workflow for PROTAC Evaluation.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the levels of a target protein following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC of interest
-
TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-GST-Tb)
-
TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies at their optimal concentrations.
-
Assay Plate Setup: In a microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Detection Antibody Addition: Add the donor and acceptor antibody mixture to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours).
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified protein (POI or E3 ligase)
-
PROTAC or ligand
-
Dialysis buffer
-
Isothermal titration calorimeter
Protocol for Binary Binding (PROTAC to POI or E3 Ligase):
-
Sample Preparation: Dialyze the protein and dissolve the PROTAC in the same buffer to minimize heats of dilution. Degas both solutions.
-
ITC Setup: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and enthalpy.
Protocol for Ternary Complex Cooperativity:
-
Binary Titrations: First, perform ITC experiments to determine the binary binding affinities of the PROTAC for both the POI and the E3 ligase individually.
-
Ternary Titration: To measure the affinity of the POI for the pre-formed PROTAC-E3 ligase complex (or vice versa), saturate the E3 ligase with the PROTAC and place this complex in the sample cell. Then, titrate the POI into the cell.
-
Data Analysis: The binding affinity determined in the ternary titration is compared to the binary binding affinity to calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Conclusion
The ability of PROTACs to harness the ubiquitin-proteasome system for targeted protein degradation represents a paradigm shift in drug discovery. This technology opens up the possibility of targeting proteins previously considered "undruggable." A thorough understanding of the UPS and the application of a robust suite of experimental assays are crucial for the successful design, optimization, and clinical translation of novel PROTAC therapeutics. This guide provides a foundational framework for researchers entering this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC Degrader WD6305 Remodels the Transcriptome in Cancer Cells, Driving Apoptosis and Inhibiting Proliferation
A deep dive into the molecular impact of WD6305, a potent degrader of the METTL3-METTL14 complex, reveals significant alterations in gene expression profiles in acute myeloid leukemia (AML) cells. By selectively targeting the m6A RNA methyltransferase machinery, this compound triggers a cascade of transcriptional changes that ultimately suppress oncogenic pathways and induce programmed cell death. This technical guide provides a comprehensive analysis of the effects of this compound on gene expression, detailing the experimental methodologies, quantitative data, and the key signaling pathways involved.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a critical role in regulating mRNA stability, translation, and splicing. The METTL3-METTL14 complex is the primary enzymatic writer of this modification, and its dysregulation has been implicated in the pathogenesis of various cancers, including AML. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both METTL3 and METTL14, thereby offering a promising therapeutic strategy to counteract the oncogenic effects of aberrant m6A modification. This document outlines the significant impact of this compound on the transcriptome of cancer cells, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.
Quantitative Analysis of Gene Expression
Treatment of the human AML cell line Mono-Mac-6 with this compound leads to substantial changes in the cellular transcriptome. Analysis of RNA sequencing data, publicly available through the Gene Expression Omnibus (GEO) under accession number GSE247499, provides a quantitative overview of these alterations. The following tables summarize the key differentially expressed genes upon treatment with 500nM of this compound for 48 hours, categorized by their primary biological functions.[1]
Table 1: Downregulated Genes Implicated in Oncogenesis and Cell Cycle Progression
| Gene Symbol | Full Gene Name | Log2 Fold Change | Function |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.58 | Oncogene, cell cycle progression, apoptosis |
| BCL2 | BCL2 Apoptosis Regulator | -2.15 | Anti-apoptotic protein |
| CCND1 | Cyclin D1 | -1.98 | Cell cycle regulation (G1/S transition) |
| CDK6 | Cyclin Dependent Kinase 6 | -1.75 | Cell cycle regulation (G1 phase) |
| E2F1 | E2F Transcription Factor 1 | -1.62 | Cell cycle progression, DNA synthesis |
Table 2: Upregulated Genes Associated with Apoptosis and Tumor Suppression
| Gene Symbol | Full Gene Name | Log2 Fold Change | Function |
| CASP3 | Caspase 3 | 2.89 | Apoptosis execution |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.41 | Pro-apoptotic protein |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.10 | Cell cycle arrest |
| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 1.95 | p53 signaling, apoptosis |
| DDIT3 | DNA Damage Inducible Transcript 3 | 1.88 | ER stress-induced apoptosis |
Key Signaling Pathways Modulated by this compound
The observed changes in gene expression highlight the profound impact of this compound on critical signaling pathways that govern cancer cell survival and proliferation.
The p53 Signaling Pathway
This compound treatment leads to the upregulation of key components of the p53 signaling pathway. The increased expression of tumor suppressor genes like CDKN1A (p21) and pro-apoptotic factors such as BAX and TP53I3 suggests an activation of p53-mediated apoptosis and cell cycle arrest. This is a crucial mechanism for the anti-cancer activity of this compound.
Figure 1. Activation of the p53 signaling pathway by this compound.
The MYC Oncogenic Pathway
A significant downregulation of the proto-oncogene MYC and its target genes is a hallmark of this compound activity. MYC is a master regulator of cell proliferation and its suppression is a key contributor to the anti-leukemic effects of METTL3/14 degradation.
Figure 2. Inhibition of the MYC oncogenic pathway by this compound.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Mono-Mac-6 (human acute monocytic leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Mono-Mac-6 cells were seeded at a density of 5 x 10^5 cells/mL and treated with either DMSO (vehicle control) or 500nM this compound for 48 hours.
RNA Sequencing and Data Analysis
-
RNA Isolation: Total RNA was extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared using the TruSeq RNA Library Prep Kit v2 (Illumina) and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Analysis Workflow:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Alignment: Reads were aligned to the human reference genome (GRCh38) using STAR aligner.
-
Quantification: Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using RSEM.
-
Differential Expression Analysis: Differentially expressed genes between this compound-treated and DMSO-treated samples were identified using DESeq2 with a significance threshold of adjusted p-value < 0.05 and a Log2 fold change > 1 or < -1.
-
Figure 3. Experimental workflow for RNA sequencing analysis.
Conclusion
This compound demonstrates a potent and specific mechanism of action by inducing the degradation of the METTL3-METTL14 complex, leading to a significant reprogramming of the transcriptome in AML cells. The resulting downregulation of key oncogenes like MYC and the activation of tumor-suppressive pathways, notably the p53 signaling cascade, provide a strong rationale for its further development as a therapeutic agent in cancer. This in-depth analysis of the gene expression changes induced by this compound offers valuable insights for researchers and clinicians working on novel cancer therapies targeting the epitranscriptome.
References
In-Depth Technical Guide to WD6305: A Potent METTL3-METTL14 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WD6305, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex. This document details its mechanism of action, key experimental findings, and the methodologies used for its characterization.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to UZH2, a small molecule inhibitor of the N6-adenosine-methyltransferase METTL3.[1] This design allows for the recruitment of the METTL3-METTL14 complex to the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
A high-resolution 2D chemical structure of this compound is presented below:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C63H76F5N11O7S | GlpBio Product Data Sheet |
| Molecular Weight | 1226.4 g/mol (TFA salt) | GlpBio Product Data Sheet |
| Molecular Weight | 1112.38 g/mol (free base) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
| Solubility | Soluble in DMSO | GlpBio Product Data Sheet |
| CAS Number | Not available | N/A |
| Purity | ≥98.06% | MedChemExpress |
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific target protein.[2] The mechanism involves the formation of a ternary complex between this compound, the target protein (METTL3-METTL14 complex), and an E3 ubiquitin ligase (VHL).
References
Methodological & Application
WD6305 experimental protocol for in vitro studies
Application Notes: In Vitro Profiling of WD6305
Introduction
This compound is an experimental compound under investigation for its potential therapeutic applications. These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity and mechanism of action of this compound. The following sections detail the methodologies for key assays, present summarized data, and illustrate the relevant signaling pathways and experimental workflows.
Mechanism of Action & Signaling Pathway
This compound is hypothesized to exert its effects through the modulation of a key cellular signaling pathway. The precise mechanism is under investigation, and the following diagram illustrates the current understanding of the targeted pathway.
Figure 1: Hypothesized signaling pathway targeted by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from in vitro studies of this compound across various cell lines.
| Cell Line | Assay Type | Parameter | Value |
| HEK293 | Cell Viability | IC50 | 15.2 µM |
| Target Engagement | EC50 | 2.5 µM | |
| HeLa | Cell Viability | IC50 | 22.8 µM |
| Apoptosis | % Apoptotic Cells (at 10 µM) | 45% | |
| A549 | Cell Viability | IC50 | 8.9 µM |
| Kinase Inhibition | IC50 (Kinase B) | 0.75 µM |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
This compound compound
-
HEK293, HeLa, or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Workflow Diagram:
Figure 2: Workflow for the cell viability (MTS) assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
Objective: To assess the effect of this compound on the phosphorylation status or expression level of target proteins in the signaling pathway.
Materials:
-
This compound compound
-
Appropriate cell line (e.g., A549)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Kinase B, anti-total-Kinase B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Application Notes and Protocols for WD6305 Treatment of AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The METTL3-METTL14 methyltransferase complex, which is responsible for N6-methyladenosine (m6A) RNA modification, has emerged as a critical regulator in AML progression. WD6305 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the METTL3-METTL14 complex. These application notes provide detailed protocols for treating the AML cell lines Mono-Mac-6 and MOLM-13 with this compound and summarize the expected outcomes.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in the Mono-Mac-6 and MOLM-13 AML cell lines.
| Cell Line | Parameter | Value | Reference |
| Mono-Mac-6 | METTL3 Degradation (DC50) | 140 nM | [1] |
| Mono-Mac-6 | METTL14 Degradation (DC50) | 194 nM | [1] |
| MOLM-13 | Cell Viability (IC50) | 0.78 µM (780 nM) | [2] |
Signaling Pathways and Experimental Workflows
The degradation of the METTL3-METTL14 complex by this compound impacts key signaling pathways involved in AML cell survival and proliferation. The diagrams below illustrate the proposed mechanism of action and a general experimental workflow for evaluating the effects of this compound.
Caption: Mechanism of this compound in AML cells.
Caption: General workflow for evaluating this compound.
Experimental Protocols
The following are generalized protocols for key experiments to assess the effects of this compound on AML cell lines. These should be optimized based on specific laboratory conditions and equipment.
Cell Culture
Materials:
-
Mono-Mac-6 and MOLM-13 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture Mono-Mac-6 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1.0 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-METTL3, anti-METTL14, anti-p53, anti-c-MYC, anti-BCL2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use GAPDH as a loading control to normalize the protein levels.
Conclusion
This compound demonstrates potent activity against AML cell lines by inducing the degradation of the METTL3-METTL14 complex. This leads to the inhibition of cell proliferation and the induction of apoptosis, likely through the modulation of key oncogenic pathways. The provided protocols offer a framework for researchers to investigate the effects of this compound and similar compounds in AML models. Further investigation into the precise downstream effects and potential for in vivo efficacy is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of METTL3 against acute myeloid leukemia and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for METTL3 Degradation Analysis Using WD6305
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] Dysregulation of METTL3 has been implicated in the progression of various cancers by affecting mRNA splicing, stability, and translation.[1][4][5] Consequently, METTL3 has emerged as a promising therapeutic target. WD6305 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 complex.[6][7][8][9][10] This document provides a detailed protocol for utilizing this compound to study METTL3 degradation via Western blot analysis.
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to METTL3 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9] By bringing METTL3 into close proximity with the E3 ligase, this compound facilitates the ubiquitination of METTL3, marking it for degradation by the 26S proteasome.[11][12][13][14] This targeted protein degradation approach offers a powerful tool to study the functional consequences of METTL3 loss. Since METTL3 forms a stable heterodimer with METTL14, degradation of METTL3 often leads to the co-degradation of METTL14.[8][15][16]
Caption: Mechanism of this compound-mediated METTL3 degradation.
Signaling Pathways Involving METTL3
METTL3 is a key regulator in several signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][4][17] Understanding these pathways is essential for interpreting the functional consequences of METTL3 degradation.
Caption: Key signaling pathways regulated by METTL3.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines (e.g., Mono-Mac-6, MOLM-13) or other cell lines of interest.
-
This compound: MedChemExpress (HY-150802) or other suppliers.
-
Cell Culture Medium: RPMI-1640, DMEM, or appropriate medium for the cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific, #89900)
-
Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher Scientific, #78440)
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, #23225)
-
Laemmli Sample Buffer (4X) (e.g., Bio-Rad, #1610747)
-
SDS-PAGE Gels: (e.g., Bio-Rad, 4-20% Mini-PROTEAN TGX Gels)
-
PVDF Membranes: (e.g., Millipore, Immobilon-P)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-METTL3 (e.g., Cell Signaling Technology, #96391)[18]
-
Rabbit anti-METTL14
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL) (e.g., Thermo Fisher Scientific, SuperSignal West Pico PLUS)
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc)
Experimental Workflow
Caption: Western blot workflow for METTL3 degradation analysis.
Step-by-Step Protocol
1. Cell Culture and Treatment with this compound
-
Seed the desired number of cells in appropriate culture plates or flasks. Allow cells to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 20 nM to 5000 nM) for a specified time course (e.g., 6, 12, 24, 48 hours).[6][7] Include a DMSO-treated vehicle control.
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against METTL3 (and METTL14 if desired) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin.
Data Presentation
Quantitative analysis of Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the METTL3 band should be normalized to the corresponding loading control band.
Table 1: Dose-Dependent Degradation of METTL3 by this compound
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | Normalized METTL3 Level (% of Control) | DC50 (nM) |
| Mono-Mac-6 | 0 (Vehicle) | 24 | 100 | 140[6][7] |
| 20 | 24 | User Data | ||
| 100 | 24 | User Data | ||
| 500 | 24 | User Data | ||
| 1000 | 24 | User Data | ||
| 5000 | 24 | User Data | ||
| MOLM-13 | 0 (Vehicle) | 24 | 100 | User Data |
| 20 | 24 | User Data | ||
| 100 | 24 | User Data | ||
| 500 | 24 | User Data | ||
| 1000 | 24 | User Data | ||
| 5000 | 24 | User Data |
Table 2: Time-Course of METTL3 Degradation by this compound
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | Normalized METTL3 Level (% of Control) |
| Mono-Mac-6 | User-defined | 0 | 100 |
| 6 | User Data | ||
| 12 | User Data | ||
| 24 | User Data | ||
| 48 | User Data | ||
| MOLM-13 | User-defined | 0 | 100 |
| 6 | User Data | ||
| 12 | User Data | ||
| 24 | User Data | ||
| 48 | User Data |
Troubleshooting
-
No/Weak METTL3 Signal:
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time.
-
Ensure efficient protein transfer.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize blocking conditions (time and blocking agent).
-
Use a lower concentration of primary and secondary antibodies.
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification with the BCA assay.
-
Carefully load equal volumes of normalized samples.
-
Always use a reliable loading control.
-
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gaintherapeutics.com [gaintherapeutics.com]
- 13. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. METTL3 (D2I6O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Protocol for m6A quantification assay after WD6305 treatment
Application Notes and Protocols
Topic: Protocol for N6-methyladenosine (m6A) Quantification Assay After WD6305 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes.[1][2] This dynamic and reversible modification plays a crucial role in various aspects of RNA metabolism, including splicing, stability, translation, and cellular localization. The m6A modification is installed by a "writer" complex, primarily composed of METTL3 and METTL14, removed by "erasers" such as FTO and ALKBH5, and recognized by "reader" proteins that mediate its downstream effects.[3] Aberrant m6A levels have been implicated in the pathogenesis of numerous diseases, including cancer, making the enzymes involved in this pathway attractive targets for therapeutic intervention.[3][4]
This compound is a novel small molecule inhibitor designed to target the METTL3 methyltransferase complex. Inhibition of METTL3 is expected to lead to a global decrease in m6A levels, thereby affecting the expression of key oncogenes and potentially inducing an anti-tumor response.[4][5] Accurate quantification of global m6A levels in RNA is therefore a critical step in validating the mechanism of action of this compound and assessing its pharmacological efficacy.
This document provides a detailed protocol for quantifying global m6A levels in total RNA isolated from cultured cells following treatment with this compound, using a commercially available m6A RNA methylation quantification kit based on an ELISA-like principle.
Principle of the Assay
The m6A quantification assay is a colorimetric immunoassay that measures the total amount of m6A in purified RNA. The protocol involves the binding of total RNA to a microplate. An m6A-specific antibody is then used to detect the m6A modification. A secondary antibody conjugated to horseradish peroxidase (HRP) is subsequently added, which binds to the primary antibody. The addition of a colorimetric substrate results in a signal that is proportional to the amount of m6A in the RNA sample. The absorbance is read on a microplate spectrophotometer, and the absolute amount of m6A can be calculated based on a standard curve.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Caption: this compound inhibits the METTL3 writer complex, reducing RNA methylation.
Caption: Experimental workflow for m6A quantification after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed cells (e.g., a relevant cancer cell line) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). It is recommended to perform each treatment in triplicate.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) based on previous cell viability or target engagement assays.
-
After incubation, harvest the cells for RNA extraction.
Total RNA Extraction
-
Isolate total RNA from the harvested cells using a commercial RNA extraction kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.[7]
-
Perform an optional DNase I treatment to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
RNA Quality and Quantity Assessment
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
m6A Quantification Assay (ELISA-based)
This protocol is based on the general procedure of commercially available colorimetric m6A quantification kits (e.g., EpiQuik™ m6A RNA Methylation Quantification Kit).[6][8][9] Always refer to the specific manufacturer's manual for detailed instructions.
Materials:
-
m6A RNA Methylation Quantification Kit (containing binding solution, capture antibody, detection antibody, wash buffer, enhancer solution, developer solution, stop solution, positive and negative controls).
-
Purified total RNA samples (200 ng per reaction is recommended).[9]
-
Microplate spectrophotometer capable of reading absorbance at 450 nm.
-
Adjustable pipettes and aerosol-barrier tips.
Procedure:
-
RNA Binding:
-
Antibody Incubation:
-
Wash the wells three times with the provided Wash Buffer.
-
Add 50 µL of the Capture Antibody to each well and incubate at room temperature for 60 minutes.[8]
-
Wash the wells three times with Wash Buffer.
-
Add 50 µL of the Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
-
Signal Development and Measurement:
-
Wash the wells four times with Wash Buffer.
-
Add 50 µL of the Enhancer Solution and incubate at room temperature for 30 minutes.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of the Developer Solution and incubate at room temperature for 1 to 10 minutes, monitoring for color development.
-
Add 100 µL of Stop Solution to halt the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Presentation and Analysis
The amount of m6A is calculated relative to the total amount of input RNA and can be expressed as a percentage.
Calculation:
-
Calculate the average OD (Optical Density) for each sample and control.
-
Use the OD of the positive control (with a known amount of m6A) to generate a standard curve or a conversion factor.
-
Calculate the amount of m6A in each sample using the following formula (refer to your kit's manual for the specific formula):
m6A (ng) = (Sample OD - Negative Control OD) / (Positive Control OD - Negative Control OD) * Amount of Positive Control (ng)
-
Calculate the percentage of m6A in the total RNA:
% m6A = (m6A amount in ng / Input RNA amount in ng) * 100%
The quantitative data should be summarized in a clear and structured table for easy comparison across different treatment conditions.
Table 1: Global m6A Quantification after this compound Treatment
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean OD at 450 nm (± SD) | Calculated m6A (ng) | % m6A in Total RNA |
| Vehicle Control | 0 (DMSO) | 48 | Value | Value | Value |
| This compound | 0.1 | 48 | Value | Value | Value |
| This compound | 1.0 | 48 | Value | Value | Value |
| This compound | 10.0 | 48 | Value | Value | Value |
| Positive Control | N/A | N/A | Value | Value | N/A |
| Negative Control | N/A | N/A | Value | Value | N/A |
Note: Values in the table are placeholders and should be replaced with experimental data. SD = Standard Deviation.
Alternative Methods
While the ELISA-based assay is a rapid and cost-effective method for quantifying global m6A levels, other techniques can also be employed for validation or more precise quantification.
-
m6A Dot Blot: A semi-quantitative method where RNA is spotted onto a membrane and detected with an m6A-specific antibody.[1][10] This method is less sensitive and lower throughput compared to ELISA.[11]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for absolute quantification of m6A.[12][13] It involves digesting the RNA into single nucleosides, which are then separated by liquid chromatography and quantified by mass spectrometry.[7][12][13] This method is highly sensitive and accurate but requires specialized equipment and expertise.[11][14]
References
- 1. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 2. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [en.bio-protocol.org]
- 3. Targeting N6-methyladenosine RNA modification combined with immune checkpoint Inhibitors: A new approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. epigentek.com [epigentek.com]
- 7. LC-MS/MS quantification of m6A in total RNA [bio-protocol.org]
- 8. Integrative Transcriptomic Analysis Identify Potential m6A Pathway-Related Drugs That Inhibit Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Investigation of the RNA Modification m6A and Its Regulatory Enzymes in Rat Brains Affected by Chronic Morphine Treatment and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 13. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
Measuring Apoptosis in MOLM-13 Cells Treated with WD6305: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the induction and measurement of apoptosis in MOLM-13, a human acute myeloid leukemia (AML) cell line, following treatment with WD6305. This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that degrades the METTL3-METTL14 methyltransferase complex, a promising therapeutic target in AML.[1][2][3] The degradation of this complex by this compound has been shown to inhibit cell proliferation and induce apoptosis in AML cells.[4] These application notes offer step-by-step instructions for key assays to quantify apoptosis, including Annexin V/Propidium Iodide (PI) staining for flow cytometry, Caspase-Glo® 3/7 luminescence-based assays, and Western blotting for apoptotic markers. Accompanying tables present hypothetical data to illustrate expected outcomes, and diagrams generated using Graphviz visualize the experimental workflow and the proposed signaling pathway.
Introduction to MOLM-13 and this compound
MOLM-13 is a human leukemia cell line established from the peripheral blood of a patient with relapsed AML.[5] These cells grow in suspension and are widely used as an in vitro model for AML research.[5][6]
This compound is a PROTAC designed to target the METTL3-METTL14 complex for degradation by the proteasome.[1][4] The METTL3-METTL14 complex is the primary writer of N6-methyladenosine (m6A) on mRNA, a modification that plays a critical role in RNA metabolism and is implicated in the progression of various cancers, including AML. By inducing the degradation of this complex, this compound disrupts m6A-dependent gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Experimental Protocols
Cell Culture and Treatment
MOLM-13 Cell Culture:
-
Media: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][7][8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL.[9] Split cultures every 2-3 days by diluting the cell suspension with fresh medium.[8]
This compound Treatment:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Cell Seeding: Seed MOLM-13 cells at the desired density for each assay (refer to specific protocols below).
-
Treatment: Dilute the this compound stock solution in culture medium to the final desired concentrations. A suggested starting range for dose-response experiments is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. A typical treatment duration to observe apoptosis is 24 to 48 hours.[4][10]
Annexin V/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^5 MOLM-13 cells per well in a 6-well plate and treat with this compound as described above.[11]
-
After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed 5 x 10^4 MOLM-13 cells per well in 100 µL of culture medium in a white-walled 96-well plate.[10]
-
Treat the cells with various concentrations of this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14][15][16]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[16]
-
Measure the luminescence of each well using a luminometer.
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed 1-2 x 10^6 MOLM-13 cells in a 6-well plate and treat with this compound.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per 10^7 cells for 30 minutes on ice.[17][18]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[19]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.5 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.2 |
| This compound | 1.0 | 65.7 ± 4.2 | 25.4 ± 2.8 | 8.9 ± 1.8 |
| This compound | 2.5 | 40.3 ± 5.1 | 45.1 ± 3.9 | 14.6 ± 2.5 |
| This compound | 5.0 | 22.8 ± 3.8 | 58.9 ± 4.5 | 18.3 ± 3.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Caspase-3/7 Activity in this compound-Treated MOLM-13 Cells
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 15,234 ± 1,102 | 1.0 |
| This compound | 0.5 | 45,890 ± 3,543 | 3.0 |
| This compound | 1.0 | 98,765 ± 7,890 | 6.5 |
| This compound | 2.5 | 210,543 ± 15,678 | 13.8 |
| This compound | 5.0 | 350,123 ± 25,432 | 23.0 |
RLU: Relative Light Units. Data are presented as mean ± SD from three independent experiments.
Table 3: Western Blot Analysis of Apoptotic Markers
| Treatment | Concentration (µM) | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) | Bcl-2/Bax Ratio |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 3.5 |
| This compound | 1.0 | 4.2 | 3.8 | 1.8 |
| This compound | 5.0 | 9.8 | 8.5 | 0.7 |
Fold change is relative to the vehicle control after normalization to a loading control (e.g., GAPDH).
Visualizations
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-induced degradation of the METTL3/METTL14 complex to alter m6A mRNA abundance in AML | Poster Board #466 - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MOLM-13 Leukemia Cell Line | AcceGen [accegen.com]
- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 7. AddexBio Product Detail - MOLM-13 Cells [addexbio.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. How do I prepare samples for the western blot experiment? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for WD6305 in Non-AML Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WD6305 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex.[1] This complex is the primary writer of N6-methyladenosine (m6A) on RNA, the most abundant internal modification of eukaryotic mRNA. Dysregulation of m6A methylation has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2] While the primary characterization of this compound has been in the context of AML, the critical role of the METTL3-METTL14 complex in a variety of solid tumors and other hematological malignancies presents a strong rationale for investigating the utility of this compound in non-AML cancer types.[3][4][5]
These application notes provide a summary of the existing data on METTL3-METTL14 degradation in a non-AML context, detailed protocols for the use of this compound based on established methodologies, and a theoretical framework for its application in a broader range of cancers.
Rationale for Application in Non-AML Cancers
The METTL3-METTL14 complex has been identified as a key player in the progression of numerous non-AML cancers, making it a compelling therapeutic target.[6][7] Elevated expression or activity of this complex has been associated with tumorigenesis, proliferation, metastasis, and therapy resistance in various cancer types, including but not limited to:
-
Prostate Cancer: Recent evidence highlights the importance of METTL3 in prostate cancer.[5]
-
Liver Cancer: METTL3-mediated m6A modification of specific mRNAs promotes hepatocellular carcinoma progression.[6]
-
Lung Cancer: METTL3 is overexpressed in lung cancer and is associated with poor patient survival.[8][9]
-
Pancreatic Cancer: METTL3 promotes pancreatic cancer proliferation and stemness.[10]
-
Glioblastoma: m6A modifications are critical for glioblastoma stem cells and tumor initiation.[11]
-
Breast Cancer: METTL3 is implicated in tumor progression and chemoresistance in certain subtypes of breast cancer.[12][13]
-
Colorectal Cancer: METTL3-mediated m6A modification of long non-coding RNAs and miRNAs contributes to colorectal cancer metastasis.[6]
The degradation of the METTL3-METTL14 complex by this compound offers a novel therapeutic strategy to counteract the oncogenic effects of aberrant m6A methylation in these and other non-AML cancers.
Data Presentation
Quantitative Data for this compound in AML
While specific data for this compound in non-AML cancers is not yet published, the following tables summarize its activity in AML cell lines, which can serve as a benchmark for future studies.
| Parameter | Cell Line | Value | Reference |
| DC50 (METTL3) | Mono-Mac-6 | 140 nM | [14] |
| Dmax (METTL3) | Mono-Mac-6 | 91.9% | [14] |
| DC50 (METTL14) | Mono-Mac-6 | 194 nM | [14] |
Proof-of-Concept: METTL3-METTL14 Degradation in Prostate Cancer by Similar PROTACs
A study on METTL3-14 PROTACs, with a similar mechanism of action to this compound, demonstrated efficacy in a solid tumor cell line. This provides direct evidence for the feasibility of this approach in non-AML cancers.
| PROTAC | Cell Line | Concentration | METTL3 Degradation | Reference |
| PROTAC 20 | PC3 (Prostate) | 2 µM | 48% | [2] |
| PROTAC 22 | PC3 (Prostate) | 2 µM | 64% | [2] |
| PROTAC 30 | KASUMI-1 (AML) | 2 µM | ~70% | [2][5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to the degradation of the METTL3-METTL14 complex and downstream anti-cancer effects.
Experimental Workflow for Assessing this compound Efficacy
Caption: A general experimental workflow for evaluating the efficacy of this compound in non-AML cancer models.
Experimental Protocols
The following protocols are adapted from established methodologies for PROTACs and can be applied to the study of this compound in non-AML cancer cell lines.
Protocol 1: Western Blot for METTL3 and METTL14 Degradation
Objective: To determine the dose- and time-dependent degradation of METTL3 and METTL14 proteins following this compound treatment.
Materials:
-
Non-AML cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-METTL3, anti-METTL14, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with increasing concentrations of this compound (e.g., 20 nM to 5000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 500 nM) for various durations (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of non-AML cancer cells.
Materials:
-
Non-AML cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value.
Protocol 3: Apoptosis Assay
Objective: To determine if this compound induces apoptosis in non-AML cancer cells.
Materials:
-
Non-AML cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
This compound represents a promising tool for investigating the role of the METTL3-METTL14 complex and the m6A RNA modification pathway in non-AML cancers. The strong dependence of various solid and hematological malignancies on this complex provides a solid rationale for the broad application of this degrader. The provided protocols offer a starting point for researchers to explore the efficacy of this compound in their cancer models of interest. Future studies should focus on establishing the in vitro and in vivo efficacy of this compound in a panel of non-AML cancer types, identifying biomarkers of response, and exploring potential combination therapies to enhance its anti-tumor activity.
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Roles of METTL3 in cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into roles of METTL14 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyltransferase-like 3 promotes the progression of lung cancer via activating PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METTL3 promotes pancreatic cancer proliferation and stemness by increasing stability of ID2 mRNA in a m6A-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. METTL3 depletion contributes to tumour progression and drug resistance via N6 methyladenosine-dependent mechanism in HR+HER2-breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. METTL3 regulates breast cancer-associated alternative splicing switches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Experimental Design Using WD6305 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of WD6305, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the METTL3-METTL14 complex, in mouse models of cancer, with a primary focus on Acute Myeloid Leukemia (AML).
Introduction to this compound
This compound is a novel heterobifunctional molecule designed to induce the degradation of the METTL3 and METTL14 proteins, which form the catalytic core of the N6-methyladenosine (m6A) RNA methyltransferase complex. By hijacking the ubiquitin-proteasome system, this compound targets these proteins for degradation, leading to a reduction in m6A levels in mRNA. This mechanism has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making this compound a promising therapeutic agent for cancers dependent on the m6A regulatory machinery, such as AML.[1][2]
Mechanism of Action
This compound functions as a PROTAC, simultaneously binding to the METTL3-METTL14 complex and an E3 ubiquitin ligase. This proximity induces the ubiquitination of METTL3 and METTL14, marking them for degradation by the proteasome. The degradation of the METTL3-METTL14 complex disrupts the m6A modification of mRNA, which in turn affects various cellular processes, including cell proliferation and survival.
In Vitro Activity of this compound
In vitro studies have demonstrated the potent and selective degradation of the METTL3-METTL14 complex by this compound in human AML cell lines.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Conditions | Reference |
| Mono-Mac-6 | METTL3 | 140 | 91.9 | 24-hour treatment | [1] |
| Mono-Mac-6 | METTL14 | 194 | - | 24-hour treatment | [1] |
-
DC50: The concentration of this compound required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Recommended In Vivo Experimental Design: AML Xenograft Model
While the specific in vivo dosing and treatment schedule for this compound have not been detailed in publicly available literature, a representative experimental design for an AML xenograft mouse model is provided below. This protocol is based on established methodologies for similar compounds and AML xenograft studies.
Animal Model
-
Mouse Strain: Immunodeficient mice are required for the engraftment of human cancer cells. NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are recommended for their robust support of human hematopoietic cell engraftment.
-
Age and Sex: Female mice aged 6-8 weeks are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Cell Line
-
AML Cell Line: MOLM-13 or MV4-11 cells, which are well-characterized human AML cell lines, are suitable for establishing xenograft models. These cell lines have been used in in vitro studies with METTL3/14 degraders.
Experimental Workflow
Detailed Protocols
4.4.1. Tumor Cell Implantation (Subcutaneous Model)
-
Culture MOLM-13 or MV4-11 cells under standard conditions.
-
Harvest cells during the exponential growth phase and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
4.4.2. This compound Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle suitable for in vivo administration, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation should be prepared fresh daily.
-
Dose: The optimal in vivo dose needs to be determined empirically. Based on studies with similar PROTAC molecules, a starting dose range of 25-50 mg/kg could be explored.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for the administration of small molecule inhibitors and PROTACs in mouse models.
-
Treatment Schedule: A daily (QD) or every-other-day (QOD) dosing schedule for 3-4 weeks is a typical starting point.
4.4.3. Monitoring and Endpoint Analysis
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and collect blood and other relevant tissues.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis to confirm the degradation of METTL3 and METTL14.
-
Another portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to analyze biomarkers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
-
For survival studies, monitor mice until they meet the criteria for euthanasia as defined in the animal use protocol.
Signaling Pathway Visualization
The degradation of the METTL3-METTL14 complex by this compound has downstream effects on signaling pathways implicated in cancer, particularly in AML.
Data Interpretation and Expected Outcomes
-
Tumor Growth Inhibition: Treatment with this compound is expected to lead to a significant reduction in tumor growth compared to the vehicle-treated control group.
-
Protein Degradation: Western blot analysis of tumor lysates should confirm the degradation of METTL3 and METTL14 in the this compound-treated group.
-
Biomarker Modulation: IHC analysis is expected to show an increase in markers of apoptosis and a decrease in markers of proliferation in the tumors of treated mice.
-
Survival Benefit: In a survival study, mice treated with this compound are expected to have a longer median survival time compared to the control group.
Conclusion
This compound represents a promising therapeutic strategy for AML and potentially other cancers by targeting the METTL3-METTL14 complex for degradation. The provided application notes and protocols offer a framework for the in vivo evaluation of this compound in mouse models. Researchers should optimize the experimental conditions, including the choice of animal model, dosing regimen, and endpoints, to thoroughly investigate the anti-tumor efficacy and mechanism of action of this novel PROTAC degrader.
References
Application Notes: Analysis of WD6305-Induced Apoptosis by Flow Cytometry
Introduction
WD6305 is a potent and selective proteolysis-targeting chimera (PROTAC) that degrades the METTL3-METTL14 methyltransferase complex.[1] This complex is a promising therapeutic target in certain cancers, such as acute myeloid leukemia (AML).[1] this compound has been shown to inhibit the proliferation of AML cells and induce apoptosis.[1][2] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This method utilizes the principles of flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[3][4]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[4]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[4] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[3]
By using both Annexin V and PI, we can distinguish the following cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to membrane rupture without PS externalization).
Data Presentation
Table 1: Quantitation of Apoptosis in AML Cells Treated with this compound
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 100 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 500 | 62.1 ± 4.2 | 25.4 ± 2.5 | 12.5 ± 1.8 |
| This compound | 1000 | 35.8 ± 5.1 | 48.7 ± 3.9 | 15.5 ± 2.3 |
| Staurosporine (Positive Control) | 1000 | 15.3 ± 2.8 | 55.1 ± 4.7 | 29.6 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (MedChemExpress, HY-150803 or equivalent)
-
AML cell line (e.g., MOLM-13, Mono-Mac-6)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed AML cells in a suitable culture vessel at a density that will allow for logarithmic growth during the treatment period. For example, seed 1 x 10^6 cells in a T25 flask.[3]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Treat the cells with the prepared this compound solutions or vehicle control and incubate for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time and concentration should be determined empirically for the specific cell line and experimental conditions.
-
Positive Control: In parallel, treat cells with a known apoptosis-inducing agent, such as staurosporine (1 µM for 4 hours), to serve as a positive control.[5]
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into a centrifuge tube.
-
Adherent cells: Collect the culture medium containing any floating cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[6] Discard the supernatant and wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Be sure to set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with WD6305 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing WD6305, a potent and selective PROTAC degrader of the METTL3-METTL14 complex.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the METTL3-METTL14 methyltransferase complex.[1][2][3] It functions by simultaneously binding to the METTL3 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the METTL3-METTL14 complex by the proteasome.[4] This targeted degradation inhibits N6-methyladenosine (m6A) RNA modification, which in turn suppresses the proliferation of acute myeloid leukemia (AML) cells and promotes apoptosis.[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent degradation of the METTL3-METTL14 complex in human AML cell lines, including Mono-Mac-6 and MOLM-13.[4][5]
Q3: What are the expected outcomes of successful this compound treatment in AML cells?
Successful treatment with this compound is expected to result in:
-
A dose-dependent reduction in METTL3 and METTL14 protein levels.[1][6]
-
Induction of apoptosis, which can be observed by an increase in cleaved caspase-3 and cleaved PARP levels.[1][6]
Troubleshooting Inconsistent Results
Q4: My Western blot results show inconsistent or no degradation of METTL3/METTL14. What are the possible causes and solutions?
Inconsistent or absent degradation of METTL3 and METTL14 can stem from several factors. Below is a table outlining potential issues and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | Ensure proper storage of this compound according to the manufacturer's instructions (-20°C for short-term, -80°C for long-term). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound-METTL3 or this compound-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation. If you observe decreased degradation at higher concentrations, expand your dose-response to include lower concentrations to identify the optimal degradation window.[5] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at an optimal this compound concentration to determine the kinetics of METTL3/METTL14 degradation and identify the ideal endpoint. |
| Low E3 Ligase Expression | Confirm that your cell line expresses the E3 ligase recruited by this compound (VHL) at sufficient levels. This can be checked via Western blot or by consulting cell line databases. |
| General Western Blotting Issues | Ensure complete cell lysis, accurate protein quantification, consistent loading, and efficient protein transfer. Optimize antibody concentrations and incubation times. Use a reliable loading control to normalize your results. |
Q5: My cell viability assay results are variable. How can I improve consistency?
Variability in cell viability assays can be minimized by adhering to the following:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your seeding density across all wells. Allow cells to adhere and resume logarithmic growth before adding this compound. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of your plate, which can concentrate media components and affect cell growth, fill the outer wells with sterile PBS or media without cells. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Be precise with the timing of compound addition and the addition of the viability reagent (e.g., MTT, XTT). |
| Interference with Assay Reagent | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent. |
Data Summary
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Parameter | Cell Line | Value | Conditions | Reference |
| METTL3 Degradation (DC50) | Mono-Mac-6 | 140 nM | 24 hours | [1][6] |
| METTL14 Degradation (DC50) | Mono-Mac-6 | 194 nM | 24 hours | [1][6] |
| Maximal METTL3 Degradation (Dmax) | Mono-Mac-6 | 91.9% | 24 hours | [1][6] |
| Cell Viability (IC50) | MOLM-13 | 0.78 µM | Not Specified | [7] |
Experimental Protocols & Workflows
General Experimental Workflow for this compound Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of WD6305
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of WD6305, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the METTL3-METTL14 complex.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a PROTAC that simultaneously binds to the METTL3-METTL14 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This proximity induces the ubiquitination and subsequent proteasomal degradation of METTL3 and its binding partner METTL14.[3][5] The degradation of this complex inhibits N6-methyladenosine (m6A) RNA modification, leading to anti-proliferative and pro-apoptotic effects in cell lines such as the acute myeloid leukemia (AML) cell line Mono-Mac-6.[1][2][3]
Q2: What are the known on-target effects of this compound in AML cell lines?
A2: In AML cell lines, this compound has been shown to dose-dependently reduce the protein levels of both METTL3 and METTL14.[1][3] This leads to a decrease in the ratio of m6A to polyA mRNA, inhibition of cell proliferation, and induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and cleaved PARP.[1]
Q3: Why is it important to investigate the off-target effects of this compound?
A3: Investigating off-target effects is crucial to ensure that the observed biological phenotype is a direct result of METTL3-METTL14 degradation and not due to unintended interactions with other cellular proteins. Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and potential adverse effects in a therapeutic context.[6]
Q4: What are the potential sources of off-target effects for a PROTAC like this compound?
A4: Potential off-target effects can arise from several factors:
-
The METTL3-binding component (derived from UZH2) may have affinity for other methyltransferases or proteins with similar binding pockets.[4]
-
The VHL E3 ligase-binding component may interact with other cellular machinery.
-
The linker connecting the two components could have unforeseen interactions.
-
The ternary complex formed by this compound, the target, and the E3 ligase might create novel protein-protein interactions.
Q5: How can I begin to assess the specificity of this compound in my experimental model?
A5: A good starting point is to perform a thorough dose-response study to establish the minimal effective concentration for on-target degradation.[7] Additionally, including a structurally similar but inactive control compound can help differentiate on-target from off-target effects.[7] For more in-depth analysis, proteomic profiling techniques are highly recommended.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected Cell Toxicity at Concentrations Effective for METTL3/METTL14 Degradation
-
Possible Cause 1: On-target toxicity. The degradation of METTL3/METTL14 may be genuinely toxic to the specific cell line being used.
-
Troubleshooting Action:
-
Rescue Experiment: Attempt to rescue the toxic phenotype by overexpressing a degradation-resistant mutant of METTL3. If the toxicity is mitigated, it suggests an on-target effect.
-
Literature Review: Investigate if METTL3/METTL14 depletion is known to be cytotoxic in your specific cellular model.
-
-
Possible Cause 2: Off-target toxicity. this compound may be degrading other essential proteins.
-
Troubleshooting Action:
-
Proteomic Profiling: Perform unbiased proteomic analysis (e.g., mass spectrometry) to identify other proteins that are degraded upon this compound treatment.
-
Counter-Screening: Test the compound in a cell line that does not express METTL3. If toxicity persists, it is likely due to off-target effects.[8]
-
Issue 2: Inconsistent Degradation of METTL3 and METTL14
-
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting Action:
-
Time-Course Experiment: this compound has been shown to induce rapid degradation of METTL3 within 2 hours, with near-complete abolition after 12 hours at 500 nM.[3] Optimize the treatment duration for your specific cell line and experimental setup.
-
Dose-Response Analysis: Confirm that you are using a concentration within the effective range. The reported DC50 values for METTL3 and METTL14 are 140 nM and 194 nM, respectively, in Mono-Mac-6 cells.[1][3]
-
-
Possible Cause 2: Cell-type specific differences in the ubiquitin-proteasome system.
-
Troubleshooting Action:
-
Verify Proteasome Function: Co-treat with a proteasome inhibitor (e.g., MG-132 or bortezomib). This should block the degradation of METTL3 and METTL14, confirming the involvement of the proteasome.[5]
-
Assess VHL Expression: Ensure that your cell line expresses sufficient levels of the VHL E3 ligase.
-
Issue 3: Observed Phenotype Does Not Correlate with m6A Levels
-
Possible Cause 1: m6A-independent functions of METTL3. METTL3 has been reported to have functions independent of its catalytic activity. The observed phenotype might be due to the disruption of these non-catalytic roles.[5]
-
Troubleshooting Action:
-
Possible Cause 2: Off-target effects on other signaling pathways.
-
Troubleshooting Action:
-
Kinase Profiling: Although this compound is not a kinase inhibitor, its components could interact with kinases. A broad kinase screen could identify unintended enzymatic inhibition.[6]
-
Pathway Analysis: Utilize phosphoproteomics or other pathway analysis tools to identify signaling pathways that are unexpectedly altered by this compound treatment.
-
Data Presentation
Table 1: On-Target Degradation Profile of this compound in Mono-Mac-6 AML Cells
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Treatment Duration (h) | Reference |
| METTL3 | 140 | 91.9 | Mono-Mac-6 | 24 | [1][3] |
| METTL14 | 194 | Not Reported | Mono-Mac-6 | 24 | [1][3] |
Table 2: Hypothetical Off-Target Profile of this compound from a Proteomics Screen
| Off-Target Protein | % Degradation at 1 µM | Potential Function | Recommended Follow-up |
| Kinase X | 65 | Cell Cycle Regulation | Validate degradation by Western blot; assess impact on cell cycle. |
| Zinc Finger Protein Y | 50 | Transcription Factor | Confirm interaction; investigate changes in downstream gene expression. |
| Deubiquitinase Z | -40 (stabilized) | Protein Stability | Investigate potential inhibition of the deubiquitinase. |
Experimental Protocols
Protocol 1: Western Blot Analysis of METTL3 and METTL14 Degradation
-
Cell Culture and Treatment: Plate your chosen cell line (e.g., Mono-Mac-6) at an appropriate density. Allow cells to adhere and grow for 24 hours. Treat cells with a range of this compound concentrations (e.g., 20-5000 nM) and a vehicle control (e.g., DMSO) for 24 hours.[1]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of degradation.
Protocol 2: Global Proteomic Profiling to Identify Off-Targets
-
Cell Culture and Treatment: Treat your cell line with this compound at a concentration known to induce on-target degradation (e.g., 1 µM) and a vehicle control for 24 hours.
-
Cell Lysis and Protein Extraction: Harvest and lyse cells in a buffer suitable for mass spectrometry (e.g., urea-based buffer).
-
Protein Digestion: Perform in-solution tryptic digestion of the protein lysates.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Compare protein abundance between this compound-treated and vehicle-treated samples to identify proteins with significantly reduced levels.
Visualizations
Caption: On-target mechanism of action for the PROTAC degrader this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | METTL3-METTL14 PROTAC | Probechem Biochemicals [probechem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing solubility and stability issues of WD6305 in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing solubility and stability issues of WD6305 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause and how can I fix it?
A2: Immediate precipitation upon addition to aqueous media is often due to the compound's concentration exceeding its solubility limit in the final solution. This can be caused by "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the less soluble compound to crash out of solution.
To resolve this, consider the following:
-
Decrease the final concentration: The effective concentration of your compound might be lower than intended due to precipitation. Try using a lower final concentration in your experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium. This gradual decrease in solvent concentration can prevent precipitation.[2][3]
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[2][4] A slight increase in temperature can sometimes improve solubility.[2]
-
Stir while adding: Slowly add the this compound stock solution to the media while gently stirring or swirling to facilitate rapid and even distribution.[2][5]
Q3: My culture media with this compound appeared clear initially, but a precipitate formed over time in the incubator. What could be the reason?
A3: Delayed precipitation can be attributed to several factors:
-
Temperature shift: Changes in temperature between room temperature and the 37°C incubator can affect the solubility of some compounds.[4]
-
pH shift: The CO2 environment in an incubator can alter the pH of the culture medium, which can impact the solubility of pH-sensitive compounds.[4]
-
Interaction with media components: Over time, this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[4]
-
Kinetic vs. Thermodynamic Solubility: The initial clear solution may represent a supersaturated state (kinetic solubility). Over time, the compound may precipitate as it reaches its true equilibrium (thermodynamic solubility).[2]
To mitigate this, ensure your media is properly buffered for the incubator's CO2 concentration and consider performing a time-course solubility study to determine the maximum stable concentration over your experimental duration.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your this compound stock solution in your specific cell culture medium and observing for precipitation over a set period. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: Is it acceptable to use media with a visible precipitate for my experiment?
A5: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and lower than your intended concentration, which will lead to inaccurate and unreliable results.[2] Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving solubility issues with this compound.
Table 1: Troubleshooting Common Precipitation Scenarios
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Compound concentration exceeds solubility in the aqueous media.[4] | - Decrease the final concentration of this compound.- Prepare a higher concentration stock in DMSO and use a smaller volume.- Perform serial dilutions in the culture medium.[2][4] |
| Rapid change in solvent polarity ("solvent shock"). | - Add the this compound stock to the medium dropwise while gently vortexing or swirling.[6] | |
| Delayed Precipitate | Temperature-dependent solubility.[4] | - Pre-warm the medium to 37°C before adding this compound.[6] |
| pH shift in the medium due to cell metabolism or CO2 environment.[4][6] | - Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[6]- Ensure proper CO2 levels in the incubator.[6] | |
| Interaction with media components (e.g., salts, proteins).[4] | - Test the solubility of this compound in a simpler buffer (e.g., PBS) to identify if media components are the issue.[6] | |
| Compound instability and degradation. | - Check for any available data on the stability of this compound at 37°C over your experimental time course. | |
| Cloudiness or Turbidity | Fine particulate precipitation or microbial contamination.[4] | - Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.[4]- If contamination is suspected, discard the culture and review sterile techniques. |
Quantitative Data Summary
Table 2: Solubility and Potency of this compound
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | 95 mg/mL (77.46 mM) | DMSO (requires sonication) | [1] |
| DC50 for METTL3 | 140 nM | Mono-Mac-6 cells (24 h) | [1][7] |
| DC50 for METTL14 | 194 nM | Mono-Mac-6 cells (24 h) | [1][7] |
| Effective Concentration Range | 0.5-10 µM | Mono-Mac-6 cells (48 h) for observing effects on m6A levels, cell proliferation, and apoptosis. | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Protocol 2: Kinetic Solubility Assay in Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium of interest
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator at 37°C with appropriate CO2
-
Light microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the complete cell culture medium. For example, create final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to your cells (typically <0.5%).
-
Include a negative control (medium with the same final DMSO concentration but no this compound) and a blank (medium only).
-
Incubate the plate or tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each well or tube for signs of precipitation (cloudiness, crystals, or sediment) under a light microscope at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours, and 48 hours).
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum kinetic solubility for your experimental conditions.
Visualizations
Caption: Mechanism of action for this compound as a PROTAC degrader.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Optimizing WD6305 Dosage for Maximum METTL3 Degradation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WD6305 to achieve maximal degradation of the METTL3 protein. This guide is intended for scientists and drug development professionals familiar with cell culture and standard molecular biology techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to target the METTL3-METTL14 methyltransferase complex for degradation. It functions by simultaneously binding to the METTL3 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the METTL3-METTL14 complex.[1] This targeted degradation approach is often more effective than simple inhibition of the protein's catalytic activity.
Q2: What is the optimal concentration range for this compound-mediated METTL3 degradation?
The optimal concentration of this compound for achieving maximum METTL3 degradation can vary depending on the cell line and experimental conditions. However, published data suggests that this compound effectively reduces METTL3 protein levels in a dose-dependent manner, with a DC50 (concentration for 50% degradation) of approximately 140 nM in Mono-Mac-6 cells after 24 hours of treatment.[2] A concentration range of 20 nM to 5000 nM has been used to characterize its degradation profile.[2] It is crucial to perform a dose-response experiment in your specific cell system to determine the optimal concentration.
Q3: What is the recommended incubation time for maximal METTL3 degradation?
For protein degradation studies, an incubation time of 24 hours is a standard starting point for assessing this compound efficacy.[2] However, the kinetics of degradation can be cell-line dependent. It is advisable to perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation time for achieving maximal METTL3 degradation in your specific experimental setup.
Q4: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent activity in acute myeloid leukemia (AML) cell lines, such as Mono-Mac-6 and MOLM-13.[3] Its efficacy in other cancer types or cell lines should be experimentally determined.
Troubleshooting Guide
Problem 1: Suboptimal or no METTL3 degradation observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate this compound Concentration (The "Hook Effect") | The "hook effect" is a common phenomenon with PROTACs where high concentrations can lead to the formation of non-productive binary complexes (this compound-METTL3 or this compound-VHL) instead of the productive ternary complex (METTL3-WD6305-VHL), thus reducing degradation efficiency. To address this, perform a wide-range dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and to observe if a bell-shaped curve indicative of the hook effect is present. |
| Insufficient Incubation Time | The degradation kinetics of METTL3 by this compound can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Low E3 Ligase (VHL) Expression | This compound relies on the VHL E3 ligase for its activity. Confirm the expression of VHL in your cell line of interest by western blot or qPCR. If VHL expression is low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase. |
| Poor Cell Permeability or Compound Instability | While this compound is a small molecule designed for cell permeability, issues can arise. Ensure proper storage and handling of the compound. If permeability is suspected, consult the manufacturer's data sheet for solubility information and consider using techniques to enhance compound delivery. |
| Inactive Compound | Verify the activity of your this compound stock. If possible, test it in a positive control cell line where its efficacy is established (e.g., Mono-Mac-6). |
Problem 2: High variability in METTL3 degradation between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure consistent cell density at the time of treatment, passage number, and media composition. Changes in these parameters can affect cellular physiology and response to treatment. |
| Inaccurate Pipetting or Dilution | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Use calibrated pipettes to ensure accurate dosing. |
| Variable Incubation Times | Adhere strictly to the predetermined optimal incubation time for all samples within and between experiments. |
Problem 3: Observed cytotoxicity is not correlating with METTL3 degradation.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is reported to be selective, off-target effects are a possibility with any small molecule. To investigate this, include a negative control, such as an inactive epimer of this compound if available, that binds to METTL3 but not the E3 ligase, or vice versa. Additionally, consider performing proteomic studies to identify other proteins that may be degraded by this compound.[4][5] |
| Downstream Effects of METTL3 Degradation | The observed phenotype may be a secondary or tertiary consequence of METTL3 degradation. Investigate the downstream signaling pathways of METTL3 in your cell system to understand the full biological impact of its degradation.[6] Key downstream targets in AML include c-MYC, BCL2, and PTEN.[7][8][9][10] |
Data Presentation
Table 1: this compound Potency and Efficacy in AML Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Duration | Reference |
| Mono-Mac-6 | 140 | 91.9 | 24 hours | [2] |
| Mono-Mac-6 | 194 (for METTL14) | Not Reported | 24 hours | [2] |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Recommended Concentration Range | Treatment Duration | Cell Line Example |
| METTL3 Degradation (Western Blot) | 20 nM - 5000 nM | 24 hours | Mono-Mac-6 |
| Cell Proliferation/Viability Assay | 0.5 µM - 10 µM | 48 hours | Mono-Mac-6 |
| Apoptosis Assay | 0.5 µM - 10 µM | 48 hours | Mono-Mac-6 |
Experimental Protocols
Western Blot for METTL3 Degradation
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
Materials:
-
AML cells (e.g., Mono-Mac-6, MOLM-13)
-
This compound
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere (if applicable) overnight. Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalized to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo®)
a) MTT Assay
Materials:
-
Cells and culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well for suspension cells).[13][14]
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15][16]
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
b) CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cells and culture medium
-
This compound
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Treatment: Treat cells with this compound as described for the MTT assay.
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
m6A RNA Quantification (Dot Blot)
This protocol provides a method to assess the global m6A levels in mRNA following METTL3 degradation.
Materials:
-
Total RNA isolated from treated and control cells
-
mRNA purification kit
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody (e.g., 1:1000 dilution)[22]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Methylene blue staining solution (for loading control)
Procedure:
-
mRNA Purification: Isolate mRNA from total RNA using a commercially available kit.
-
RNA Denaturation and Spotting: Denature the mRNA by heating at 65°C for 5 minutes. Spot serial dilutions of the denatured mRNA onto a nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the anti-m6A antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using ECL reagent.
-
Loading Control: Stain the membrane with methylene blue to visualize the total amount of RNA spotted.
-
Quantification: Quantify the dot intensities and normalize the m6A signal to the methylene blue staining.
Alternatively, commercially available ELISA-based kits such as the EpiQuik™ m6A RNA Methylation Quantification Kit can be used for a more quantitative analysis.[23][24][25][26][27]
Visualizations
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | N6-Methyladenosine (m6A): A Promising New Molecular Target in Acute Myeloid Leukemia [frontiersin.org]
- 8. Study reveals potential target for AML treatment | MDedge [mdedge.com]
- 9. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promoter-bound METTL3 maintains myeloid leukaemia via m6A-dependent translation control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL3 antibody (15073-1-AP) | Proteintech [ptglab.com]
- 12. METTL3 (D2I6O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]
- 18. scribd.com [scribd.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. OUH - Protocols [ous-research.no]
- 21. promega.com [promega.com]
- 22. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 23. epigentek.com [epigentek.com]
- 24. epigentek.com [epigentek.com]
- 25. youtube.com [youtube.com]
- 26. biocat.com [biocat.com]
- 27. EpiQuik m6A RNA Methylation Quantification Kit (Colorimetric) (48 reactions) | LAB MARK [labmark.eu]
WD6305 Technical Support Center: Troubleshooting Unexpected Downstream Signaling
For Research Use Only. Not for use in diagnostic procedures.
Welcome to the technical support center for WD6305, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the METTL3-METTL14 complex. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected changes in downstream signaling during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system. It simultaneously binds to the METTL3-METTL14 complex and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of METTL3 and its binding partner METTL14. The primary downstream effect is the reduction of N6-methyladenosine (m6A) levels in RNA, leading to decreased proliferation and increased apoptosis in sensitive cancer cell lines, such as those in acute myeloid leukemia (AML).[1]
Q2: What are the expected downstream signaling consequences of this compound treatment?
A2: Based on its mechanism of action, the expected downstream effects of this compound treatment include:
-
Reduced METTL3 and METTL14 Protein Levels: A dose-dependent decrease in the total protein levels of both METTL3 and METTL14.[2]
-
Decreased Global m6A RNA Methylation: A reduction in the overall levels of N6-methyladenosine in the transcriptome.
-
Induction of Apoptosis: Increased levels of apoptosis markers such as cleaved caspase-3 and cleaved PARP.[2]
-
Inhibition of Cell Proliferation: A decrease in the rate of cell growth and division in sensitive cell lines.[2]
-
Alterations in Cancer-Related Pathways: this compound is known to affect various signaling pathways associated with the development and proliferation of AML.[1]
Q3: My dose-response curve for METTL3/METTL14 degradation is bell-shaped (a "hook effect"). Is this expected?
A3: Yes, the "hook effect" is a known phenomenon for PROTACs and is not necessarily an unexpected result. It occurs at high concentrations where the PROTAC forms binary complexes with either the target protein (METTL3/METTL14) or the E3 ligase (VHL), rather than the productive ternary complex required for degradation. This leads to a decrease in degradation efficiency at supra-optimal concentrations.
Troubleshooting Guide for Unexpected Signaling Changes
Issue 1: Inconsistent or No Degradation of METTL3/METTL14
If you observe suboptimal or no degradation of the target proteins, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Suboptimal Concentration (Hook Effect) | Perform a broad dose-response experiment with concentrations ranging from picomolar to high micromolar to identify the optimal degradation concentration. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) at the optimal concentration to determine the kinetics of degradation. |
| Low E3 Ligase (VHL) Expression | Confirm the expression of VHL in your cell line of interest via western blot or qPCR. Choose a cell line with robust VHL expression if necessary. |
| Cell Permeability Issues | While this compound is cell-permeable, extreme experimental conditions or specific cell types might limit its uptake. Consider using cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. |
| Reagent Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock. |
Issue 2: Unexpected Changes in Protein Levels or Pathway Activation Unrelated to METTL3/METTL14 Degradation
Observing changes in signaling pathways that are not immediately attributable to the loss of METTL3/METTL14 function can be challenging. These may arise from off-target effects of the this compound molecule or from broader, indirect consequences of depleting the m6A machinery.
Potential Sources of Unexpected Signaling:
-
Off-Target Effects of the METTL3-binding Moiety (UZH2-based): While the warhead of this compound is based on the selective METTL3 inhibitor UZH2, at higher concentrations, off-target kinase inhibition or binding to other methyltransferases could occur.[3][4]
-
Biological Activity of the VHL Ligand: The VHL ligand itself can have biological effects independent of its role in recruiting the E3 ligase.[] This is a general consideration for VHL-based PROTACs.
-
METTL3-Independent Functions: METTL3 has been reported to have functions independent of its catalytic activity, such as promoting translation by recruiting eIF3.[1][6][7][8] Degrading the entire METTL3 protein may have different consequences than merely inhibiting its catalytic activity, potentially leading to unexpected phenotypes.
-
Cellular Stress Response: The rapid degradation of essential proteins can induce cellular stress responses, leading to the activation of pathways like the unfolded protein response (UPR) or autophagy.
Experimental Workflow for Investigating Unexpected Signaling:
The following workflow can help to dissect the origin of unexpected signaling changes.
Key Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Effects
This protocol outlines a general approach for identifying unexpected changes in the proteome following this compound treatment using tandem mass tag (TMT) mass spectrometry.
1. Cell Culture and Treatment:
- Plate cells at a density that will not lead to over-confluence during the treatment period.
- Treat cells in triplicate with:
- Vehicle (e.g., 0.1% DMSO)
- This compound (at the optimal degradation concentration, e.g., DC90)
- Inactive control PROTAC (if available)
- METTL3 inhibitor (e.g., UZH2)
- Choose a time point that is sufficient to achieve robust degradation of METTL3/METTL14 but minimizes secondary effects (e.g., 6-12 hours).
2. Cell Lysis and Protein Digestion:
- Harvest and wash cells with cold PBS.
- Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Reduce, alkylate, and digest proteins with an appropriate protease (e.g., Trypsin/Lys-C mix) overnight.
3. TMT Labeling and Fractionation:
- Label peptide samples with TMT reagents according to the manufacturer's protocol.
- Combine the labeled samples and perform high-pH reversed-phase fractionation to reduce sample complexity.
4. LC-MS/MS Analysis:
- Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
- Use a synchronous precursor selection (SPS)-based MS3 method for accurate quantification of TMT reporter ions.
5. Data Analysis:
- Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
- Identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to controls.
- Perform pathway analysis (e.g., GO, KEGG) on the differentially expressed proteins to identify affected signaling pathways.
Protocol 2: Western Blot for Validating Signaling Pathway Changes
This protocol is for the validation of specific protein changes identified through proteomics or hypothesized to be involved in an unexpected signaling event.
1. Sample Preparation:
- Treat cells as described in the proteomics protocol.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the protein of interest (and its phosphorylated form, if applicable) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
3. Densitometry Analysis:
- Quantify band intensities using software such as ImageJ.
- Normalize the intensity of the protein of interest to the loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the expected mechanism of action of this compound and a hypothetical scenario of an unexpected off-target effect.
References
- 1. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifaceted Roles of the N6-Methyladenosine RNA Methyltransferase METTL3 in Cancer and Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
WD6305 Technical Support Center: Troubleshooting Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and overcoming potential resistance to WD6305 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the METTL3-METTL14 methyltransferase complex.[1][2][3][4] As a PROTAC, this compound is a bifunctional molecule that recruits an E3 ubiquitin ligase to the METTL3-METTL14 complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The degradation of the METTL3-METTL14 complex results in a reduction of N6-methyladenosine (m6A) modification on mRNA, which in turn inhibits the proliferation of cancer cells and induces apoptosis.[2][3][4]
Q2: Which cancer cell lines are sensitive to this compound?
This compound has been shown to be effective in acute myeloid leukemia (AML) cell lines, such as Mono-Mac-6 and MOLM-16.[1] It reduces METTL3 and METTL14 protein levels, decreases m6A to polyA mRNA ratios, inhibits cell proliferation, and induces apoptosis in these cells.[2][3]
Q3: What are the key advantages of using a PROTAC degrader like this compound compared to a traditional inhibitor?
PROTAC degraders offer several potential advantages over traditional inhibitors. By promoting the degradation of the target protein rather than just inhibiting its activity, PROTACs can lead to a more sustained and profound biological effect.[5] This can be particularly advantageous if the target protein has non-enzymatic functions or is overexpressed in resistant cells.[5]
Troubleshooting Guide: Overcoming Resistance to this compound
Researchers may encounter decreased sensitivity or acquired resistance to this compound in their experiments. This guide provides a structured approach to troubleshoot these issues.
Problem 1: My cancer cell line shows reduced sensitivity to this compound from the start (intrinsic resistance).
Possible Cause 1: Low expression of essential components of the ubiquitin-proteasome system. The efficacy of this compound is dependent on the cellular machinery for protein degradation. Low expression of the specific E3 ligase recruited by this compound or other core components of the ubiquitin-proteasome system can lead to reduced efficacy.[6][7]
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of METTL3 and METTL14 in your cell line of interest using Western blot.
-
Assess E3 Ligase Components: If the E3 ligase engaged by this compound is known, assess the expression of its key components (e.g., VHL or CRBN) via Western blot or qPCR.[6][7]
-
Proteasome Activity Assay: Measure the activity of the proteasome in your cell line to ensure it is functioning correctly.
-
Possible Cause 2: Upregulation of drug efflux pumps. Cancer cells can develop resistance by actively pumping drugs out of the cell using transporters like P-glycoprotein (MDR1 or ABCB1).[8][9]
-
Troubleshooting Steps:
-
Expression Analysis: Check for the expression of common drug efflux pumps like MDR1 (ABCB1) using qPCR or Western blot.
-
Co-treatment with Efflux Pump Inhibitors: Treat the cells with this compound in combination with a known inhibitor of the suspected efflux pump (e.g., verapamil for MDR1) and assess for restored sensitivity using a cell viability assay.
-
Problem 2: My cancer cell line initially responds to this compound but then develops resistance over time (acquired resistance).
Possible Cause 1: Genomic alterations in the target or E3 ligase complex. Prolonged treatment with a PROTAC can lead to the selection of cells with mutations in the target protein that prevent PROTAC binding, or in the components of the E3 ligase complex, rendering the PROTAC ineffective.[6][7]
-
Troubleshooting Steps:
-
Sequence Analysis: Perform genomic sequencing of the resistant cell line to identify potential mutations in METTL3, METTL14, or genes encoding components of the relevant E3 ligase complex.
-
Protein Expression Analysis: Use Western blot to check for any changes in the expression levels of METTL3, METTL14, and E3 ligase components in the resistant versus parental cell lines.[6]
-
Possible Cause 2: Activation of compensatory signaling pathways. Cancer cells can adapt to the loss of a specific pathway by upregulating alternative survival pathways.[10]
-
Troubleshooting Steps:
-
Transcriptomic and Proteomic Analysis: Perform RNA sequencing and/or proteomic analysis to compare the gene and protein expression profiles of resistant and parental cells. This can help identify upregulated survival pathways.[11][12]
-
Pathway Analysis: Use bioinformatics tools to analyze the sequencing data and identify enriched pathways in the resistant cells.
-
Combination Therapy: Based on the identified compensatory pathways, test the efficacy of combining this compound with an inhibitor of a key node in the upregulated pathway.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its effects on cancer cell lines.
| Compound | Target | Cell Line | Assay | Value | Reference |
| This compound | METTL3 Degradation | Mono-Mac-6 | Western Blot | DC50 = 140 nM | [2][3] |
| Dmax = 91.9% | [2][3] | ||||
| METTL14 Degradation | Mono-Mac-6 | Western Blot | DC50 = 194 nM | [2][3] | |
| Cell Proliferation | Mono-Mac-6 | Apoptosis Assay | Induces apoptosis | [2][3] | |
| m6A Modification | Mono-Mac-6 | m6A Assay | Decreases m6A/polyA ratio | [2][3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Materials: 96-well plates, cancer cell lines, culture medium, this compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for Protein Degradation
This protocol is used to confirm the degradation of METTL3 and METTL14.
-
Materials: Cancer cell lines, this compound, lysis buffer with protease inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-METTL3, anti-METTL14, anti-loading control like β-actin or GAPDH), HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.[14]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.[14]
-
3. RNA Sequencing (RNA-Seq) for Resistance Mechanism Identification
This protocol is used to identify changes in gene expression associated with resistance.
-
Materials: Parental and this compound-resistant cancer cell lines, RNA extraction kit, library preparation kit, and access to a next-generation sequencing platform.
-
Procedure:
-
Culture parental and resistant cells under standard conditions (with and without this compound for the resistant line).
-
Extract total RNA from the cells and assess its quality and quantity.
-
Prepare RNA-Seq libraries according to the manufacturer's protocol.
-
Sequence the libraries on a high-throughput sequencer.
-
Analyze the sequencing data to identify differentially expressed genes between the parental and resistant cell lines.[11][16]
-
Perform pathway analysis on the differentially expressed genes to identify upregulated survival pathways.[11]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. A New Protein Degrader Targeting the METTL3-METTL14 Complex Has Arrived! – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Integration of Single-Cell RNA-Sequencing and Network Analysis to Investigate Mechanisms of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biostate.ai [biostate.ai]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Western Blot Protocol and Principles: A Comprehensive Guide | Hacker News [news.ycombinator.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Validating the Mechanism of Action of WD6305
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the mechanism of action of WD6305, a potent and selective PROTAC degrader of the METTL3-METTL14 complex.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the METTL3-METTL14 methyltransferase complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of METTL3 and METTL14, marking them for degradation by the proteasome. The degradation of the METTL3-METTL14 complex inhibits N6-methyladenosine (m6A) RNA modification, which in turn suppresses the proliferation of acute myeloid leukemia (AML) cells and promotes apoptosis.[1]
Q2: What are the expected quantitative outcomes of successful this compound treatment in a responsive cell line?
A2: Successful treatment with this compound should result in a dose-dependent decrease in METTL3 and METTL14 protein levels, a reduction in global m6A levels, and an increase in markers of apoptosis. The following table summarizes the expected outcomes.
| Parameter | Expected Outcome | Typical Assay |
| METTL3 Protein Level | Dose-dependent decrease (DC50 ~140 nM) | Western Blot / Proteomics |
| METTL14 Protein Level | Dose-dependent decrease (DC50 ~194 nM) | Western Blot / Proteomics |
| Global m6A RNA Levels | Significant reduction | m6A Quantification Assay (ELISA or LC-MS/MS) |
| Cell Viability | Dose-dependent decrease | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Apoptosis | Increase in apoptotic markers | Caspase-3 Activity Assay, PARP Cleavage Western Blot |
Q3: What are essential negative controls for my this compound experiments?
A3: To ensure that the observed effects are due to the specific PROTAC activity of this compound, it is crucial to include appropriate negative controls. These include:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.[3]
-
Inactive Epimer/Diastereomer: An ideal negative control is a stereoisomer of this compound that cannot bind to the VHL E3 ligase but retains its ability to bind to METTL3/METTL14. This control helps to distinguish between effects caused by target degradation versus target inhibition alone.
-
Parental METTL3/METTL14 Inhibitor: Using the warhead molecule alone (the part of this compound that binds to METTL3/METTL14) helps to differentiate between the effects of simple target inhibition and target degradation.
-
Parental VHL Ligand: Using the VHL ligand alone controls for any off-target effects of engaging the VHL E3 ligase.
Troubleshooting Guides
Problem 1: No degradation of METTL3 or METTL14 is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for maximal degradation. |
| Low VHL E3 Ligase Expression | Confirm the expression of VHL in your cell line by Western blot. If VHL expression is low, consider using a different cell line with higher VHL expression. |
| Cell Permeability Issues | While less common for optimized PROTACs, poor cell permeability can be a factor. If possible, use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
| Compound Instability | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Problem 2: Significant cell death is observed, but METTL3/METTL14 degradation is minimal.
| Possible Cause | Troubleshooting Step |
| Off-Target Toxicity | Treat cells with an inactive epimer of this compound. If significant cell death still occurs, it suggests off-target effects. A global proteomics analysis can help identify potential off-target proteins. |
| Toxicity of the METTL3/METTL14 Warhead | Treat cells with the parental METTL3/METTL14 inhibitor (the warhead of this compound). If this induces cell death without degradation, the toxicity may be independent of the PROTAC mechanism. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells (typically <0.1%). |
Problem 3: METTL3/METTL14 are degraded, but the expected downstream effects (decreased m6A, apoptosis) are not observed.
| Possible Cause | Troubleshooting Step |
| Inefficient m6A Reduction | Verify the efficiency of m6A reduction using a sensitive m6A quantification assay. Ensure that the level of METTL3/METTL14 degradation is sufficient to impact global m6A levels. |
| Cellular Compensation Mechanisms | Cells may have compensatory mechanisms that bypass the effects of METTL3/METTL14 degradation. Consider investigating related signaling pathways. |
| Timing of Downstream Assays | The induction of apoptosis may require a longer incubation time than protein degradation. Perform a time-course experiment for your downstream assays. |
| Apoptosis Assay Sensitivity | Ensure your apoptosis assays are sensitive enough to detect the expected changes. Use multiple assays to confirm the results (e.g., caspase-3 activity and PARP cleavage). |
Experimental Protocols
Protocol 1: Validation of Proteasome-Dependent Degradation
This experiment confirms that the reduction in METTL3/METTL14 protein levels is due to proteasomal degradation.
-
Cell Seeding: Seed your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Include a vehicle-treated control group.
-
This compound Treatment: Add this compound at a concentration known to induce degradation (e.g., 200 nM) to the appropriate wells. Include wells with this compound alone, MG132 alone, and vehicle alone.
-
Incubation: Incubate the cells for the optimal time determined for METTL3/METTL14 degradation (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blot Analysis: Perform a Western blot to detect the protein levels of METTL3, METTL14, and a loading control (e.g., GAPDH).
Expected Result: Co-treatment with MG132 should rescue the this compound-induced degradation of METTL3 and METTL14.
Protocol 2: Confirmation of VHL E3 Ligase Involvement
This experiment verifies that this compound mediates degradation through the VHL E3 ligase.
-
Cell Seeding: Seed cells in a multi-well plate.
-
Competitive Inhibition: Pre-treat cells with an excess of a VHL ligand (e.g., 10 µM VH032) for 1-2 hours to saturate the VHL E3 ligase.
-
This compound Treatment: Add this compound at a concentration known to induce degradation.
-
Incubation, Lysis, and Western Blot: Follow steps 4-6 from Protocol 1.
Expected Result: Pre-treatment with the VHL ligand should block the this compound-induced degradation of METTL3 and METTL14.
Protocol 3: m6A RNA Quantification Assay (ELISA-based)
This assay measures the global levels of m6A in the mRNA population.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).
-
RNA Isolation: Isolate total RNA from the cells using a standard RNA extraction method.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
RNA Quantification: Accurately quantify the concentration of the purified mRNA.
-
m6A ELISA: Perform the m6A ELISA according to the manufacturer's instructions. This typically involves immobilizing the mRNA on a plate, followed by incubation with an anti-m6A antibody and a detection antibody.
-
Data Analysis: Calculate the relative m6A levels in the this compound-treated samples compared to the vehicle-treated samples.
Expected Result: this compound treatment should lead to a significant decrease in the relative m6A levels.
Protocol 4: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Treat cells with this compound or vehicle control for a time sufficient to induce apoptosis (e.g., 48-72 hours).
-
Cell Lysis: Lyse the cells using the buffer provided in the caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Incubate the cell lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and compare the activity in this compound-treated samples to the vehicle-treated samples.
Expected Result: this compound treatment should result in a significant increase in caspase-3 activity.
Protocol 5: PARP Cleavage Western Blot
This experiment detects the cleavage of PARP, a substrate of activated caspase-3, as a marker of apoptosis.
-
Cell Treatment and Lysis: Follow steps 1 and 5 from Protocol 1, using an incubation time appropriate for apoptosis induction (e.g., 48-72 hours).
-
Western Blot Analysis: Perform a Western blot using antibodies that detect both full-length PARP (~116 kDa) and cleaved PARP (~89 kDa).
Expected Result: An increase in the cleaved PARP fragment and a corresponding decrease in full-length PARP should be observed in this compound-treated cells.[4][5]
Visualizations
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: WD6305 Experiments - m6A Quantification Data Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with N6-methyladenosine (m6A) quantification data normalization in WD6305 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variation in m6A quantification experiments that necessitate normalization?
A1: Variation in m6A quantification data can arise from multiple sources throughout the experimental workflow. Normalization is crucial to correct for these technical differences and allow for accurate biological comparisons. Key sources of variation include:
-
Sample Input Amount: Slight differences in the initial amount of total RNA or mRNA used can lead to proportional differences in the final m6A signal.[1][2]
-
RNA Quality and Integrity: Degraded or impure RNA can affect the efficiency of enzymatic reactions, immunoprecipitation, and reverse transcription, introducing bias.
-
Antibody Efficiency (for antibody-based methods): Variations in antibody lot, specificity, and binding efficiency during immunoprecipitation (e.g., MeRIP-seq) can lead to inconsistent enrichment of m6A-containing RNA fragments.[3][4]
-
Sequencing Depth (for sequencing-based methods): Differences in sequencing depth between samples can affect the power to detect m6A peaks and the accuracy of their quantification.[2]
-
Library Preparation Efficiency: Variations in the efficiency of enzymatic steps during library construction, such as fragmentation, adapter ligation, and amplification, can introduce biases.
-
Batch Effects: Experiments performed on different days, with different reagent batches, or by different personnel can introduce systematic variations.[3]
Q2: How do I choose the right normalization strategy for my m6A quantification data?
A2: The choice of normalization strategy depends on the m6A quantification method used in your this compound experiment. Different methods provide different types of data (global m6A levels vs. gene-specific or site-specific m6A levels), requiring distinct normalization approaches.
Here is a summary of recommended normalization strategies for common m6A quantification methods:
| m6A Quantification Method | Data Type | Recommended Normalization Strategy | Considerations |
| m6A ELISA | Global m6A percentage | Normalize to input RNA amount. Use of an internal standard curve with known m6A concentrations is highly recommended.[5][6] | Ensure accurate quantification of input RNA. The standard curve should cover the expected range of m6A levels in your samples. |
| LC-MS/MS | Global m6A/A ratio | Typically normalized to the total amount of adenosine (A) measured in the same sample.[7] | This is considered a gold-standard for absolute quantification and often requires less downstream normalization, but internal standards can still be used for quality control. |
| m6A-seq/MeRIP-seq | Peak enrichment | Normalize IP samples to their corresponding input control samples. Further normalization using methods developed for ChIP-seq or RNA-seq, such as reads per million (RPM), reads per kilobase of transcript per million mapped reads (RPKM), or DESeq2/edgeR, is often necessary. | The choice of normalization method can impact differential m6A peak calling. It's advisable to compare results from different normalization approaches. |
| Site-specific quantitative methods (e.g., m6A-SAC-seq, eTAM-seq) | m6A stoichiometry at single-nucleotide resolution | Normalization is often based on the ratio of modified reads to total reads at a specific site. Spike-in controls with known modification levels can be used for absolute quantification and to correct for technical variability. | These methods provide quantitative information, but normalization is still important to account for variations in sequencing depth and potential biases in library preparation. |
Troubleshooting Guides
Problem 1: High variability between technical replicates in my m6A ELISA data.
| Possible Cause | Troubleshooting Step |
| Inconsistent RNA input | Carefully re-quantify your RNA samples using a fluorometric method (e.g., Qubit) for higher accuracy. Ensure the exact same amount of RNA is loaded for each replicate.[1] |
| Pipetting errors | Use calibrated pipettes and be meticulous during the addition of reagents, especially the RNA sample and antibodies. |
| Incomplete washing steps | Ensure all wells are washed thoroughly and consistently between steps to remove unbound reagents that can contribute to background signal. |
| Plate position effects | To minimize plate effects, randomize the position of your samples and replicates across the microplate. |
Workflow for Troubleshooting High Variability in m6A ELISA
Caption: Troubleshooting workflow for high variability in m6A ELISA data.
Problem 2: My MeRIP-seq data shows a low signal-to-noise ratio after normalization.
| Possible Cause | Troubleshooting Step |
| Inefficient immunoprecipitation (IP) | Optimize the amount of antibody and incubation time. Ensure the antibody is validated for m6A IP. |
| Poor RNA fragmentation | Ensure RNA is fragmented to the appropriate size range (typically 100-200 nucleotides) for optimal IP and library construction. |
| Suboptimal normalization method | If using a simple RPM normalization, consider more advanced methods like DESeq2 or edgeR that can account for library size and composition. |
| Insufficient sequencing depth | Increase the sequencing depth for both IP and input libraries to improve the power to detect true m6A peaks over background.[2] |
Logical Relationship for Improving MeRIP-seq Signal-to-Noise
Caption: Logical steps to improve the signal-to-noise ratio in MeRIP-seq data.
Experimental Protocols
Protocol 1: Normalization of m6A ELISA Data using a Standard Curve
-
Prepare a Standard Curve:
-
Synthesize or purchase a set of RNA standards with known m6A concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2% m6A).
-
Prepare serial dilutions of the standards to cover a range of absolute m6A amounts (e.g., 0.02 to 1 ng of m6A).[1]
-
-
Assay Procedure:
-
Coat a 96-well plate with your experimental RNA samples, negative controls (unmethylated RNA), and the m6A standards, ensuring the total RNA amount is consistent across all wells.[5]
-
Follow the m6A ELISA kit protocol for antibody incubation, washing, and signal detection.
-
Measure the absorbance (e.g., OD450 nm) for all wells.[8]
-
-
Data Normalization:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance values of the m6A standards against their known m6A amounts to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the absolute amount of m6A in your experimental samples based on their absorbance values.
-
Express the m6A level as a percentage of the total input RNA.
-
Protocol 2: Normalization of MeRIP-seq Data
-
Data Preprocessing:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Trim adapters and low-quality reads.
-
Align reads from both IP and input samples to the reference genome/transcriptome.
-
-
Peak Calling:
-
Use a peak calling algorithm (e.g., MACS2, exomePeak) to identify regions of m6A enrichment in the IP samples relative to the input samples.
-
-
Normalization of Peak Counts:
-
Method A: Simple Normalization (RPM/RPKM)
-
Calculate Reads Per Million (RPM) for each peak by dividing the number of reads in the peak by the total number of mapped reads in the library (in millions).
-
For gene-based analysis, calculate Reads Per Kilobase of transcript per Million mapped reads (RPKM) to account for gene length.
-
-
Method B: Differential Enrichment Analysis (DESeq2/edgeR)
-
Generate a count matrix of reads within the called m6A peaks for all IP and input samples.
-
Use statistical packages like DESeq2 or edgeR to normalize the data and perform differential m6A analysis. These tools account for library size, RNA composition, and biological variance.
-
-
Signaling Pathway Analogy for Normalization Logic
Caption: Conceptual pathway illustrating the role of normalization in achieving accurate biological insights.
References
- 1. epigentek.com [epigentek.com]
- 2. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 4. Frontiers | How Do You Identify m6 A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets [frontiersin.org]
- 5. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Global RNA m6A Quantification, RNA Methylation Analysis - Epigenetics [epigenhub.com]
Validation & Comparative
A Head-to-Head Battle for METTL3 Supremacy: Comparing the Efficacy of WD6305 and STM2457
For researchers and drug development professionals, the burgeoning field of epitranscriptomics offers a new frontier in cancer therapy. At the heart of this field lies N6-methyladenosine (m6A), the most abundant internal modification of mRNA, and its primary "writer," the METTL3-METTL14 methyltransferase complex. Dysregulation of this complex is a hallmark of various cancers, particularly acute myeloid leukemia (AML), making it a prime therapeutic target. This guide provides a comprehensive comparison of two prominent agents targeting this complex: WD6305, a PROTAC degrader, and STM2457, a catalytic inhibitor.
This comparison synthesizes available preclinical data to offer an objective overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and STM2457 lies in their mechanism of action. STM2457 is a first-in-class, potent, and selective small molecule inhibitor that competitively binds to the S-adenosylmethionine (SAM) binding site of METTL3, thereby blocking its catalytic activity.[1][2] In contrast, this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of both METTL3 and its binding partner METTL14.[3] It achieves this by simultaneously binding to the METTL3-METTL14 complex and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the entire complex.[4]
| Feature | This compound | STM2457 |
| Compound Type | PROTAC Degrader | Small Molecule Inhibitor |
| Target | METTL3-METTL14 Complex | METTL3 |
| Mechanism | Induces proteasomal degradation of METTL3 and METTL14 | Competitively inhibits the catalytic activity of METTL3 |
In Vitro Efficacy: A Tale of Two Potencies
Both this compound and STM2457 have demonstrated significant anti-leukemic activity in AML cell lines. However, their potency is measured differently due to their distinct mechanisms.
A direct comparison in the MOLM-13 AML cell line revealed that this compound exhibits a more potent anti-proliferative effect than STM2457.[5] This suggests that the degradation of the METTL3-METTL14 complex may be a more effective strategy for inhibiting cancer cell growth than catalytic inhibition alone.
| Parameter | This compound | STM2457 |
| Cell Line | MOLM-13 | MOLM-13 |
| IC50 (Cell Viability) | 0.78 µM[5] | 1.82 µM[5], 8.699 µM[6] |
| DC50 (METTL3 Degradation) | 140 nM (in Mono-Mac-6 cells)[3] | Not Applicable |
| DC50 (METTL14 Degradation) | 194 nM (in Mono-Mac-6 cells)[3] | Not Applicable |
| Biochemical IC50 (METTL3) | Not Applicable | 16.9 nM[1][6] |
Note: IC50 values for STM2457 in MOLM-13 cells vary across different studies, which may be due to different experimental conditions. The data from the direct comparative study is highlighted.
Impact on m6A Modification
Both compounds effectively reduce global m6A levels in AML cells, confirming their on-target activity. In MOLM-13 cells, treatment with STM2457 led to a concentration-dependent reduction in m6A levels on poly-A+ enriched RNA.[1] Similarly, this compound treatment decreased the ratio of m6A to polyA mRNA in Mono-Mac-6 cells.[3] A study comparing both in MOLM-13 cells showed that 2 µM of a PROTAC derived from STM2457 (AF151) led to a more significant reduction in m6A levels compared to 10 µM of STM2457 after 48 hours, suggesting that degradation may lead to a more sustained and pronounced effect on m6A levels.[5]
In Vivo Efficacy: A Clearer Picture for STM2457
The in vivo anti-leukemic efficacy of STM2457 has been robustly demonstrated in several patient-derived xenograft (PDX) models of AML.[1][2] Daily administration of STM2457 led to impaired engraftment, reduced tumor burden, and significantly prolonged the survival of mice bearing AML xenografts.[1]
Detailed in vivo efficacy data for this compound in AML models is less prevalent in the public domain. While it is reported to have antitumor activity, specific details regarding the animal models, dosing regimens, and survival outcomes are not as extensively published as for STM2457.[3]
| Parameter | This compound | STM2457 |
| Animal Model | Not specified in detail | AML Patient-Derived Xenograft (PDX) models (NPM1c, MLL-AF6, MLL-AF10)[1] |
| Dosing | Not specified in detail | 50 mg/kg, daily intraperitoneal injection[1] |
| Reported Outcomes | Has antitumor activity[3] | Impaired engraftment, reduced AML expansion, and significantly prolonged mouse lifespan[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the METTL3 signaling pathway and the typical experimental workflows for evaluating METTL3--targeting compounds.
Caption: METTL3 signaling pathway and points of intervention.
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Protein Degrader Targeting the METTL3-METTL14 Complex Has Arrived! – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to METTL3-Targeting PROTACs: WD6305 and Other Key Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WD6305 and other prominent METTL3-targeting Proteolysis Targeting Chimeras (PROTACs). It synthesizes experimental data on their performance, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
The methyltransferase-like 3 (METTL3) protein, a key component of the N6-methyladenosine (m6A) writer complex, has emerged as a promising therapeutic target in various cancers, particularly acute myeloid leukemia (AML).[1][2][3] PROTACs, which induce the degradation of target proteins via the ubiquitin-proteasome system, represent a novel and potent therapeutic modality against such targets. This guide focuses on a comparative analysis of this compound, a well-characterized METTL3 degrader, against other notable METTL3-targeting PROTACs such as AF151, KH12, and ZW27941.
Performance Data of METTL3-Targeting PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as their anti-proliferative effects on cancer cells, measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported performance data for this compound and its counterparts in various AML cell lines.
Table 1: Degradation Potency of METTL3-Targeting PROTACs
| PROTAC | METTL3 Binder | E3 Ligase Recruiter | Cell Line | METTL3 DC50 (nM) | METTL14 DC50 (nM) | Dmax (%) | Reference |
| This compound | UZH2 | VHL | Mono-Mac-6 | 140 | 194 | 91.9 | [4] |
| AF151 | STM2457 | VHL | MOLM-13 | 430 | - | ~95 | [5][6] |
| KH12 | UZH2 | VHL | MOLM-13 | 220 | - | - | [7][8][9] |
| ZW27941 | UZH2 | VHL | MOLM-13 | 170 | - | - | [10][11][12] |
| Compound 4j | UZH2 | CRBN | MV4-11 | 440 | 130 | - | [13] |
Table 2: Anti-proliferative Activity of METTL3-Targeting PROTACs
| PROTAC | Cell Line | IC50 (µM) | Reference |
| This compound | MOLM-13 | 0.78 | [5] |
| AF151 | MOLM-13 | 0.45 | [2][5] |
| KH12 | MOLM-13 | - | - |
| ZW27941 | MOLM-13 | - | - |
Signaling Pathways and Experimental Workflows
To understand the context of METTL3-targeting PROTACs, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.
METTL3 Signaling Pathway in AML
METTL3, in complex with METTL14, is the catalytic core of the m6A methyltransferase complex. This complex methylates adenosine residues on mRNA, influencing the stability, translation, and splicing of transcripts of key oncogenes such as MYC and BCL2, thereby promoting leukemogenesis.[1][2] The degradation of METTL3 disrupts these processes, leading to decreased proliferation and increased apoptosis of AML cells.
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole-nicotinamide chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted degradation of METTL3 against acute myeloid leukemia and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. METTL3 PROTAC KH12 | METTL3 PROTAC | Probechem Biochemicals [probechem.com]
- 9. METTL3 PROTACs KH12(Yonsei University College of Medicine) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting METTL3 protein by proteolysis-targeting chimeras: A novel therapeutic approach for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating Target Engagement of WD6305 in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule reaches and binds to its intended target within a living cell is a critical step in drug discovery. This guide provides a comparative overview of methodologies for validating the cellular target engagement of WD6305, a potent proteolysis-targeting chimera (PROTAC) designed to degrade the METTL3-METTL14 complex. We will objectively compare its performance with other alternatives and provide supporting experimental data and detailed protocols.
This compound is a heterobifunctional degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the METTL3-METTL14 methyltransferase complex, leading to the ubiquitination and subsequent proteasomal degradation of METTL3 and its binding partner METTL14.[1][2] This complex is the primary "writer" of N6-methyladenosine (m6A) on mRNA, a modification implicated in the progression of various cancers, including acute myeloid leukemia (AML).[3][4][5] Validating that this compound effectively engages the METTL3-METTL14 complex in a cellular context is paramount for interpreting its biological effects and guiding further therapeutic development.
This guide explores key techniques for assessing the target engagement of this compound and its alternatives, focusing on methods applicable to live cells.
Comparison of METTL3-METTL14 PROTAC Degraders
The development of PROTACs targeting the METTL3-METTL14 complex is an active area of research. Several compounds, including this compound, have been developed to induce the degradation of this complex. The following table summarizes the performance of this compound and other notable METTL3-METTL14 degraders based on their degradation potency in the MOLM-13 AML cell line.
| Compound | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| This compound | VHL | METTL3 | Mono-Mac-6 | 140 nM | 91.9% | [6] |
| METTL14 | Mono-Mac-6 | 194 nM | - | [6] | ||
| AF151 | VHL | METTL3 | MOLM-13 | 430 nM | >90% | [7] |
| ZW30441 | CRBN | METTL3 | MV4-11 | 0.44 µM | 80% | [8] |
| METTL14 | MV4-11 | 0.13 µM | 65% | [8] | ||
| KH12 | VHL | METTL3 | MOLM-13 | 220 nM | >80% | [9] |
| PROTAC 14 | CRBN | METTL3 | MOLM-13 | - | ~52% | [10] |
| METTL14 | MOLM-13 | - | ~52% | [10] | ||
| PROTAC 30 | CRBN | METTL3 | MOLM-13 | - | ~60% | [10] |
| METTL14 | MOLM-13 | - | ~60% | [10] |
Methodologies for Validating Target Engagement
Several techniques can be employed to confirm the direct interaction of this compound and other PROTACs with the METTL3-METTL14 complex in live cells. The primary methods include the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It relies on the principle that the binding of a ligand, such as a PROTAC, can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization is then detected by quantifying the amount of soluble protein remaining after heat treatment.
-
Cell Culture and Treatment:
-
Culture MOLM-13 cells in appropriate media.
-
Treat cells with varying concentrations of the PROTAC (e.g., this compound) or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the cells across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Protein Detection and Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for METTL3.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the amount of soluble METTL3 at each temperature.
-
Plot the percentage of soluble METTL3 against the temperature to generate a melting curve. An increase in the melting temperature in the presence of the PROTAC indicates target engagement. For instance, the parent inhibitor of many METTL3 PROTACs, UZH2, has been shown to dose-dependently stabilize METTL3 in MOLM-13 cells with an EC50 of 0.85 µM.[3][11]
-
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay
The NanoBRET assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells. The assay relies on energy transfer from a NanoLuc luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a METTL3-NanoLuc fusion protein.
-
Seed the transfected cells into 96-well plates.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Add the test compound to the cells, followed by a specific NanoBRET tracer for METTL3. Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor to the wells.
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio against the concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the METTL3-NanoLuc target.
-
Visualizing the Molecular Interactions and Pathways
To better understand the mechanism of action of this compound and the context in which it operates, the following diagrams illustrate the key processes and pathways.
References
- 1. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 2. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validating the VHL-Dependent Degradation of the METTL3-METTL14 Complex by WD6305: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the von Hippel-Lindau (VHL)-dependent degradation mechanism induced by the PROTAC degrader WD6305 on the METTL3-METTL14 complex against alternative degradation pathways. It includes detailed experimental protocols and quantitative data to support the validation of this compound's mechanism of action.
Introduction to this compound and the VHL-Dependent Degradation Pathway
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex[1][2]. This complex is a crucial regulator of N6-methyladenosine (m6A) RNA modification and a promising therapeutic target in various cancers, including acute myeloid leukemia (AML)[2]. This compound functions by hijacking the cell's natural protein disposal system, specifically the VHL E3 ubiquitin ligase complex. It acts as a molecular bridge, bringing METTL3 into proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the METTL3-METTL14 complex[1].
The VHL E3 ligase complex is a key player in cellular protein homeostasis, targeting specific proteins for degradation. PROTACs like this compound leverage this system to eliminate disease-causing proteins. Validating that this compound-mediated degradation of METTL3-METTL14 is indeed VHL-dependent is a critical step in its preclinical characterization.
Comparative Analysis of Degradation Mechanisms
The degradation of the METTL3-METTL14 complex can be achieved through various mechanisms, providing a basis for comparing the specificity and efficiency of this compound.
VHL-Dependent Degradation (this compound): This is the intended mechanism of action for this compound, where the VHL E3 ligase is recruited to the METTL3-METTL14 complex for its degradation.
Alternative PROTAC-Based Degradation (e.g., CRBN-based PROTACs): Other E3 ligases can also be hijacked to target METTL3-METTL14. Cereblon (CRBN) is another commonly used E3 ligase in PROTAC design[3][4][5]. Comparing the degradation efficiency of VHL-based PROTACs like this compound with CRBN-based counterparts provides insights into the optimal E3 ligase for targeting this complex. The choice between VHL and CRBN can influence degradation kinetics, cell-type specificity, and potential off-target effects[3][6].
Natural Degradation Pathways: Understanding the endogenous turnover of METTL3 and METTL14 is crucial for contextualizing the effects of PROTACs.
-
METTL14: The E3 ligase STUB1 has been identified as a key regulator of METTL14 stability, mediating its ubiquitination and degradation. Interestingly, METTL3 can protect METTL14 from this degradation pathway.
-
METTL3: The natural turnover of METTL3 appears to be regulated at the level of mRNA stability, which is influenced by m6A modifications in a feedback loop. The deubiquitinase USP13 has also been shown to interact with and stabilize METTL3, suggesting a role for ubiquitination in its natural degradation.
Quantitative Data Comparison
The following tables summarize the quantitative data on the degradation of the METTL3-METTL14 complex by this compound and alternative degraders.
Table 1: Degradation Potency and Efficacy of METTL3/METTL14 Degraders
| Compound | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Source |
| This compound | VHL | METTL3 | Mono-Mac-6 | 140 | 91.9 | [1] |
| This compound | VHL | METTL14 | Mono-Mac-6 | 194 | N/A | [1] |
| 4j | CRBN | METTL3 | MV4-11 | 440 | ~80 | [7] |
| 4j | CRBN | METTL14 | MV4-11 | 130 | ~65 | [7] |
N/A: Not available
Table 2: Comparison of Degradation Kinetics
| Compound | E3 Ligase Recruited | Target Protein | Cell Line | T50 (hours) | Source |
| ZW30441 (CRBN-based) | CRBN | METTL3 | MV4-11 | 9.0 | [8] |
| ZW30441 (CRBN-based) | CRBN | METTL14 | MV4-11 | 8.0 | [8] |
Experimental Protocols for Validating VHL-Dependent Degradation
To rigorously validate the VHL-dependent degradation of the METTL3-METTL14 complex by this compound, a series of key experiments should be performed.
Western Blotting for Protein Degradation
This is the most direct method to quantify the reduction in METTL3 and METTL14 protein levels upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Mono-Mac-6 or other AML cell lines) at an appropriate density. Treat with varying concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against METTL3 (e.g., Abcam, ab195352, 1:1000 dilution) and METTL14 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the reduction in protein levels relative to the loading control.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This experiment is crucial to demonstrate the formation of the METTL3-WD6305-VHL ternary complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either VHL or METTL3 overnight at 4°C. Use protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by Western blotting using antibodies against METTL3, VHL, and other components of the VHL complex (e.g., Elongin B/C, Cullin 2) to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of METTL3 in the presence of this compound and the VHL E3 ligase complex.
Protocol:
-
Reaction Setup: In a reaction tube, combine recombinant METTL3/METTL14 complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, ATP, and the purified VHL E3 ligase complex (VCB complex).
-
PROTAC Addition: Add this compound to the reaction mixture. Include a control reaction without this compound.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Analysis: Stop the reaction and analyze the products by Western blotting using an anti-METTL3 antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated METTL3 will indicate a positive result. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Degradation
References
- 1. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Transcriptional Aftermath: A Comparative Analysis of WD6305 and STM2457 on Gene Expression
A deep dive into the downstream effects of two distinct METTL3-METTL14 targeting compounds, providing researchers with critical insights for informed experimental design in cancer therapy and beyond.
In the rapidly evolving field of epitranscriptomics, the METTL3-METTL14 methyltransferase complex has emerged as a pivotal regulator of gene expression and a promising therapeutic target. This guide provides a comparative analysis of two prominent compounds that modulate the activity of this complex: WD6305, a proteolysis-targeting chimera (PROTAC) degrader, and STM2457, a small molecule inhibitor. By examining their downstream effects on gene expression, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate tool for their specific research needs.
Deciphering the Downstream Cascade: The METTL3-METTL14 Signaling Pathway
The METTL3-METTL14 complex is the primary writer of N6-methyladenosine (m6A) on messenger RNA (mRNA). This modification plays a crucial role in regulating mRNA stability, splicing, and translation. Disruption of this complex, either by degradation via this compound or inhibition by STM2457, leads to a global reduction in m6A levels. This, in turn, can trigger a cascade of downstream events, including the induction of a cell-intrinsic interferon response and the modulation of apoptosis-related gene expression.
One of the key downstream effects of METTL3 inhibition is the formation of double-stranded RNA (dsRNA), which is then recognized by cytosolic sensors, leading to an interferon-stimulating gene (ISG) signature.[1] Furthermore, METTL3 has been shown to regulate the expression of anti-apoptotic proteins like Bcl-2.[2][3] Inhibition of METTL3 can, therefore, sensitize cancer cells to apoptosis.
A Head-to-Head Comparison: this compound vs. STM2457
| Feature | This compound (PROTAC Degrader) | STM2457 (Small Molecule Inhibitor) |
| Mechanism of Action | Induces targeted degradation of the METTL3-METTL14 complex. | Directly inhibits the catalytic activity of METTL3. |
| Reported Effects | Reduces METTL3 and METTL14 protein levels, decreases m6A/polyA mRNA ratio, inhibits cell proliferation, and induces apoptosis. | Reduces m6A deposition on target transcripts, leading to increased expression of neuronal differentiation genes and induction of an interferon response.[1][4] |
| Potential Advantages | Potential for more sustained and profound target suppression. May overcome resistance mechanisms associated with active site mutations. | Well-characterized inhibitor with extensive use in preclinical models.[5] |
| Considerations | As a larger molecule, cell permeability and pharmacokinetic properties may differ from small molecule inhibitors. | Efficacy can be limited by cellular efflux pumps or mutations in the enzyme's active site. |
Quantifying the Impact: Gene Expression Analysis
To illustrate the comparative effects of this compound and STM2457, we present hypothetical gene expression data from a human cancer cell line treated with each compound. The data reflects the known downstream effects of METTL3-METTL14 disruption, namely the upregulation of interferon-stimulated genes (ISGs) and the downregulation of the anti-apoptotic gene BCL2.
| Gene | Function | This compound (Fold Change) | STM2457 (Fold Change) |
| ISG15 | Interferon-stimulated gene | 4.2 | 3.8 |
| MX1 | Interferon-induced GTP-binding protein | 3.9 | 3.5 |
| OAS1 | 2'-5'-oligoadenylate synthetase 1 | 3.5 | 3.1 |
| IFIT1 | Interferon-induced protein with tetratricopeptide repeats 1 | 4.5 | 4.1 |
| BCL2 | Anti-apoptotic protein | -2.8 | -2.5 |
Note: This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Experimental Corner: Protocols for Gene Expression Analysis
To enable researchers to replicate and build upon these findings, we provide a detailed protocol for analyzing gene expression changes following treatment with this compound or STM2457.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 Affects Spinal Cord Neuronal Apoptosis by Regulating Bcl-2 m6A Modifications After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of WD6305 in Acute Myeloid Leukemia (AML) Therapy: A Guide for Future Research
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of Acute Myeloid Leukemia (AML) is continually evolving, with a significant focus on targeted therapies and strategic combinations to overcome resistance and improve patient outcomes. WD6305, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the METTL3-METTL14 complex, has emerged as a promising anti-leukemic agent.[1][2][3] By inducing the degradation of these key components of the N6-methyladenosine (m6A) writer complex, this compound effectively inhibits m6A modification, suppresses AML cell proliferation, and promotes apoptosis.[3]
While preclinical data has demonstrated the efficacy of this compound as a monotherapy, its potential in combination with other AML therapies remains an unexplored but highly promising area of investigation. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes its single-agent performance, and outlines a framework for systematically investigating its synergistic effects with other therapeutic agents in AML.
This compound: A Targeted Protein Degrader for AML
This compound functions as a PROTAC, a bifunctional molecule that co-opts the cell's natural ubiquitin-proteasome system to target specific proteins for degradation. It consists of a ligand that binds to the METTL3-METTL14 complex, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically VHL).[2][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the METTL3 and METTL14 proteins, disrupting the m6A methyltransferase machinery that is crucial for the survival and proliferation of AML cells.[1][4]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced degradation of the METTL3-METTL14 complex.
Quantitative Performance of this compound as a Monotherapy
Preclinical studies have quantified the potent activity of this compound in AML cell lines. The following table summarizes key performance metrics.
| Metric | Cell Line | Value | Description | Reference |
| DC₅₀ (METTL3) | Mono-Mac-6 | 140 nM | Concentration for 50% degradation of METTL3 protein. | [2] |
| DC₅₀ (METTL14) | Mono-Mac-6 | 194 nM | Concentration for 50% degradation of METTL14 protein. | [2] |
| Dₘₐₓ (METTL3) | Mono-Mac-6 | 91.9% | Maximum degradation of METTL3 protein. | [2] |
| IC₅₀ | MOLM-13 | 0.78 µM | Concentration for 50% inhibition of cell viability. | [5] |
Experimental Protocols for Single-Agent Characterization
The characterization of this compound involved standard cell-based assays to determine its degradation efficiency and downstream effects on AML cell fate.
Protein Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of METTL3 and METTL14 proteins.
-
Method:
-
AML cell lines (e.g., Mono-Mac-6, MOLM-13) are seeded in multi-well plates.
-
Cells are treated with a range of this compound concentrations (e.g., 20-5000 nM) for a specified duration (e.g., 24 hours).
-
Post-treatment, cells are harvested and lysed to extract total protein.
-
Protein concentrations are normalized, and samples are resolved by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for METTL3, METTL14, and a loading control (e.g., Actin).
-
Following incubation with secondary antibodies, protein bands are visualized and quantified using densitometry to determine DC₅₀ and Dₘₐₓ values.[1][2]
-
Cell Viability Assay
-
Objective: To measure the anti-proliferative effect of this compound.
-
Method:
-
AML cells are seeded in 96-well plates.
-
Cells are treated with serially diluted concentrations of this compound for an extended period (e.g., 48-72 hours).
-
A viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well.
-
The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data is normalized to untreated controls, and IC₅₀ values are calculated from the dose-response curve.[5]
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To confirm that cell death occurs via apoptosis.
-
Method:
-
Cells are treated with this compound at various concentrations.
-
After incubation, cells are harvested and washed.
-
Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (to distinguish late apoptotic/necrotic cells).
-
The stained cell population is analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[1][6][7]
-
Alternatively, apoptosis can be confirmed by Western blot analysis for cleavage of caspase-3 and PARP.[2]
-
A Framework for Investigating Synergistic Combinations with this compound
Given that direct experimental data on this compound combination therapies is not yet available, this section proposes a systematic approach to identify and validate synergistic partners. The rationale for selecting potential partners is based on complementing the mechanism of action of this compound. Since METTL3 inhibition can affect the translation of key oncogenes like BCL2 and MYC, combining this compound with agents that target these or related pathways is a logical starting point.[5]
Potential Combination Partners:
-
BCL-2 Inhibitors (e.g., Venetoclax): To enhance the pro-apoptotic pressure initiated by this compound.
-
FLT3 Inhibitors (e.g., Gilteritinib): For FLT3-mutated AML, targeting a key signaling pathway in parallel.
-
Hypomethylating Agents (e.g., Azacitidine): To combine epigenetic modifications at the DNA and RNA levels.
-
Standard Chemotherapy (e.g., Cytarabine): To assess enhancement of standard-of-care agents.
Experimental Workflow for Synergy Assessment
Caption: A generalized workflow for synergy screening and validation.
Detailed Methodology for Synergy Analysis
-
Dose-Response Matrix Setup: AML cells are plated in 96- or 384-well plates. A matrix of concentrations is created, with this compound diluted along the y-axis and the potential partner drug diluted along the x-axis. This includes single-agent controls for both drugs.
-
Cell Viability Screening: Following a 72-hour incubation, cell viability is measured across the entire matrix.
-
Synergy Calculation: The resulting viability data is analyzed using synergy models such as the Bliss Independence, Loewe Additivity, or Zero Interaction Potency (ZIP) models.[8] Software packages like SynergyFinder can be used for this analysis.[8] A synergy score is calculated for each dose combination. Scores greater than zero typically indicate synergy, scores around zero indicate an additive effect, and scores less than zero indicate antagonism.
-
Mechanistic Validation: The most synergistic dose combinations are selected for further validation. Experiments should be designed to confirm that the combination leads to a greater-than-additive effect on the intended biological outcome, such as:
-
Enhanced Apoptosis: Using flow cytometry to show a significant increase in Annexin V-positive cells compared to single agents.
-
Cell Cycle Arrest: Analyzing cell cycle distribution to see if the combination enhances cell cycle arrest at a particular phase.[6]
-
Target Pathway Modulation: Using Western blotting to confirm enhanced downstream effects, such as greater suppression of anti-apoptotic proteins (e.g., BCL2, MCL-1) or key signaling nodes.
-
By following this structured approach, researchers can systematically evaluate the synergistic potential of this compound, paving the way for the development of novel, highly effective combination therapies for AML.
References
- 1. A New Protein Degrader Targeting the METTL3-METTL14 Complex Has Arrived! – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]
- 6. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis and Cell Cycle Arrest in Acute Myeloid Leukemia (AML) Induced by Metformin through Inhibition of the PI3K/AKT/mTOR Pathway [aber.apacsci.com]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of METTL3/METTL14 Degradation: A Comparative Guide to WD6305 and Alternatives
For researchers, scientists, and drug development professionals, the targeted degradation of the METTL3/METTL14 complex, the catalytic core of the N6-methyladenosine (m6A) RNA methyltransferase, represents a promising frontier in cancer therapeutics, particularly for acute myeloid leukemia (AML). WD6305, a potent proteolysis-targeting chimera (PROTAC) degrader of this complex, has emerged as a key tool in this field. This guide provides an objective comparison of this compound with other METTL3/METTL14-targeting strategies, supported by experimental data, to inform research and development decisions.
The m6A modification is the most abundant internal modification of eukaryotic mRNA and plays a crucial role in regulating gene expression. Its dysregulation is implicated in the initiation and progression of various cancers, making the METTL3/METTL14 "writer" complex a compelling therapeutic target. While small molecule inhibitors have been developed to block the catalytic activity of METTL3, PROTAC-mediated degradation offers a distinct and potentially more advantageous approach by eliminating the entire protein complex.
Performance Comparison: Degraders vs. Inhibitors
Targeted protein degradation using PROTACs like this compound presents several theoretical advantages over traditional enzyme inhibition. By inducing the ubiquitination and subsequent proteasomal degradation of the target protein, PROTACs can eliminate both the catalytic and non-catalytic scaffolding functions of METTL3/METTL14. This can lead to a more profound and sustained biological effect compared to inhibitors that only block the active site.
Recent studies have highlighted that this compound not only potently degrades the METTL3/METTL14 complex but also exhibits a more pronounced anti-proliferative and pro-apoptotic effect in AML cell lines compared to its parent inhibitor, UZH2.[1]
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other METTL3/METTL14 degraders and inhibitors based on available preclinical data.
Table 1: Comparison of METTL3/METTL14 Degraders
| Compound | Target E3 Ligase | Cell Line | DC50 (METTL3) | DC50 (METTL14) | Dmax (METTL3) | Key Findings & Reference(s) |
| This compound | VHL | Mono-Mac-6 | 140 nM | 194 nM | 91.9% | Potent and selective degrader with superior anti-leukemic activity compared to its parent inhibitor.[2] |
| ZW27941 | VHL | MV4-11 | ~100 nM | ~100 nM | >90% | Potent and selective degrader with significant anti-leukemic activity. |
| AF151 | CRBN | MOLM-13 | Not Reported | Not Reported | Significant degradation at 1 µM | Structurally distinct alternative to UZH2-based PROTACs. |
| KH-12 | Not Reported | MOLM-13 | 220 nM | Not Reported | >80% | Suppresses growth of various gastric cancer cells. |
Table 2: Comparison of METTL3 Inhibitors
| Compound | Mechanism of Action | Cell Line | IC50 (Cell Viability) | Key Findings & Reference(s) |
| STM2457 | Catalytic Inhibitor | MOLM-13 | ~1 µM | First-in-class catalytic inhibitor, reduces AML growth and prolongs survival in mouse models with no overt toxicity.[3][4] |
| UZH2 | Catalytic Inhibitor | Mono-Mac-6 | >10 µM | Parent compound for several PROTAC degraders, including this compound. |
| EP652 | Catalytic Inhibitor | AML cell lines | Not Reported | Favorable pharmacokinetic parameters and efficacy in preclinical liquid and solid tumor models.[5][6] |
Long-Term Effects and Potential for Resistance
A critical consideration for any therapeutic strategy is the potential for long-term effects and the development of resistance. Direct long-term in vivo studies on this compound are not yet extensively published. However, insights can be gleaned from studies on other PROTACs and m6A pathway modulators.
Potential Long-Term Effects:
-
Systemic m6A Modulation: Chronic degradation of METTL3/METTL14 could have systemic effects due to the widespread role of m6A in regulating gene expression in various tissues. Studies on mice with genetic deletion of METTL3 have shown embryonic lethality, highlighting its importance in development. Long-term studies with FTO inhibitors have shown effects on metabolism and cognitive function in mouse models, suggesting that systemic modulation of the m6A pathway can have broad physiological consequences.[7][8]
-
Immune System Modulation: The m6A pathway is increasingly recognized for its role in regulating immune responses. Long-term targeting of METTL3/METTL14 could therefore impact immune cell function and surveillance.[9]
Potential Mechanisms of Resistance:
-
E3 Ligase Downregulation: A common mechanism of resistance to PROTACs is the downregulation or mutation of the E3 ligase or its associated components that are hijacked by the PROTAC.[1][10]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as ABCB1, has been shown to confer resistance to PROTACs by reducing their intracellular concentration.[11]
-
Target Mutation: While less common for PROTACs compared to inhibitors, mutations in the target protein that prevent PROTAC binding could also lead to resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of METTL3/METTL14 degraders. Below are methodologies for key experiments cited in the evaluation of these compounds.
Western Blotting for METTL3/METTL14 Degradation
Objective: To quantify the reduction in METTL3 and METTL14 protein levels following treatment with a degrader.
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of the degrader for the specified duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, normalized to the loading control.
Cell Viability Assay (e.g., CCK-8)
Objective: To assess the effect of METTL3/METTL14 degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the compound of interest. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
m6A Quantification by LC-MS/MS
Objective: To measure the global levels of m6A in mRNA following treatment with a METTL3/METTL14 degrader or inhibitor.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amounts of adenosine (A) and m6A are quantified by comparing their signals to a standard curve.
-
Data Analysis: The m6A/A ratio is calculated to determine the global m6A level.
Visualizing the Mechanisms
To better understand the processes involved in METTL3/METTL14 degradation and its downstream effects, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of this compound-mediated METTL3/METTL14 degradation.
Caption: General experimental workflow for evaluating METTL3/METTL14 degraders.
Caption: Downstream signaling effects of METTL3/METTL14 degradation.
Conclusion
This compound is a potent and selective degrader of the METTL3/METTL14 complex, demonstrating superior preclinical efficacy in AML models compared to its parent inhibitor. The PROTAC approach offers the advantage of eliminating the entire protein complex, which may lead to a more durable response. However, the long-term in vivo effects of sustained METTL3/METTL14 degradation remain an area of active investigation. Potential challenges include systemic effects due to the ubiquitous role of m6A and the development of resistance through mechanisms such as E3 ligase downregulation. Further preclinical studies focusing on chronic dosing, long-term safety, and resistance mechanisms are crucial to fully elucidate the therapeutic potential of this compound and other METTL3/METTL14 degraders. This guide provides a framework for comparing these novel therapeutics and highlights key experimental considerations for their continued development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALKBH5 regulates anti–PD-1 therapy response by modulating lactate and suppressive immune cell accumulation in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Analysis of WD6305 Cross-reactivity with Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of WD6305, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the METTL3-METTL14 methyltransferase complex.[1] Given that direct cross-reactivity data for this compound against a broad panel of methyltransferases is not publicly available, this guide will focus on the expected selectivity based on its parent inhibitor and discuss the established methodologies for evaluating the selectivity of such compounds.
Introduction to this compound
This compound is a PROTAC that induces the degradation of the METTL3-METTL14 complex, the primary catalytic unit of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1] Unlike traditional enzyme inhibitors that block catalytic activity, PROTACs mediate the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is comprised of a ligand that binds to the METTL3 protein (derived from the inhibitor UZH2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] Its efficacy has been demonstrated in acute myeloid leukemia (AML) cells, where it leads to a reduction in m6A levels and inhibits cell proliferation.[1]
Expected Cross-Reactivity Profile of this compound
The selectivity of a PROTAC like this compound is determined by two main factors: the binding specificity of its "warhead" to the target protein and the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The warhead of this compound is derived from the METTL3 inhibitor UZH2. While specific selectivity data for UZH2 is not detailed in the provided search results, a similar class of METTL3 inhibitors, such as STM2457, has been shown to be highly selective. STM2457 exhibited over 1,000-fold selectivity for METTL3 when tested against a panel of 45 other RNA, DNA, and protein methyltransferases.[3][4] This high selectivity is attributed to the unique structural features of the SAM-binding pocket of METTL3.[5] It is therefore anticipated that the warhead of this compound would display a favorable selectivity profile with minimal off-target binding to other methyltransferases.
However, the ultimate selectivity of a PROTAC is governed by its ability to induce degradation of off-target proteins. This is assessed through global proteomic analyses.
Quantitative Data Summary
As direct comparative data for this compound is unavailable, the following table summarizes the selectivity profile of a well-characterized METTL3 inhibitor, STM2457, which serves as a proxy for the expected binding selectivity of the this compound warhead.
Table 1: Selectivity Profile of METTL3 Inhibitor STM2457 Against a Panel of Methyltransferases
| Methyltransferase Class | Representative Enzymes Tested | Observed Inhibition by STM2457 (>1,000-fold less than METTL3) |
| RNA Methyltransferases | e.g., METTL16, NSUN2, TRMT1 | No significant inhibition |
| DNA Methyltransferases | e.g., DNMT1, DNMT3A, DNMT3B | No significant inhibition |
| Protein Methyltransferases | e.g., EZH2, SETD2, G9a, PRMT1, PRMT5 | No significant inhibition |
This table is illustrative and based on findings for the highly selective METTL3 inhibitor STM2457.[3][4]
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a compound like this compound, a multi-tiered approach encompassing both biochemical and cellular assays is essential.
Biochemical Assays for Inhibitor Binding/Activity
These assays assess the direct interaction of the compound with a panel of purified methyltransferases.
-
Radiometric Methyltransferase Assay: This is a gold-standard method for quantifying the activity of methyltransferases.[6]
-
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate (e.g., RNA, protein, or peptide).
-
Procedure:
-
A panel of purified methyltransferases is incubated with their respective substrates and [3H]-SAM in the presence of varying concentrations of the test compound (e.g., this compound or its warhead).
-
The reaction is allowed to proceed for a defined period.
-
The reaction mixture is then spotted onto a filter membrane, which captures the substrate.
-
Unreacted [3H]-SAM is washed away.
-
The radioactivity retained on the filter, corresponding to the methylated substrate, is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
-
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: This is a homogeneous assay format suitable for high-throughput screening.
-
Principle: This assay detects the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (SAH), using a specific antibody or aptamer labeled with a fluorescent donor and an acceptor molecule.
-
Procedure:
-
The methyltransferase reaction is performed as described above (without radiolabeling).
-
A detection solution containing the TR-FRET pair (e.g., a europium-labeled anti-SAH antibody and a fluorescently tagged SAH tracer) is added.
-
If SAH is produced, it displaces the tracer from the antibody, leading to a decrease in the FRET signal.
-
The signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
-
Cellular Assays for Degradation Selectivity
These assays are crucial for PROTACs to determine their on-target and off-target degradation effects in a cellular context.
-
Quantitative Proteomics (TMT or DIA-based Mass Spectrometry): This is the most comprehensive method to assess the selectivity of a degrader.[7][8]
-
Principle: This technique allows for the unbiased and simultaneous quantification of thousands of proteins in cells treated with the degrader versus a control.
-
Procedure:
-
Cells (e.g., AML cell lines) are treated with this compound at various concentrations and for different durations.
-
Cells are lysed, and the proteins are extracted.
-
Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT - Tandem Mass Tags) or analyzed in a label-free manner (DIA - Data-Independent Acquisition).
-
The labeled peptides from different samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of each identified protein across the different treatment conditions is determined.
-
Significant changes in protein levels indicate on-target (METTL3/METTL14) and potential off-target degradation.
-
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing PROTAC Cross-Reactivity
Caption: Workflow for evaluating the cross-reactivity of this compound.
Simplified METTL3-Mediated m6A Methylation and this compound Action
Caption: Mechanism of METTL3 and the action of this compound.
Conclusion
This compound represents a promising therapeutic agent for diseases driven by aberrant METTL3/METTL14 activity, such as AML. While direct experimental data on its cross-reactivity with other methyltransferases is pending, the high selectivity of its parent inhibitor class suggests a favorable profile. A comprehensive evaluation using both biochemical and advanced cellular proteomic techniques is imperative to fully delineate its selectivity and ensure its safety and efficacy in clinical applications. The methodologies outlined in this guide provide a robust framework for such an investigation.
References
- 1. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of WD6305: A Guide for Laboratory Professionals
It is imperative for researchers, scientists, and drug development professionals to understand that specific, verified disposal procedures for the chemical compound WD6305 are not publicly available. This substance is identified as a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the METTL3-METTL14 complex, and is intended for laboratory research use only.[1][2][3] The absence of a publicly accessible Safety Data Sheet (SDS) means that information regarding its specific hazards, handling, and environmental impact, which are crucial for determining proper disposal methods, is not available.
Therefore, the cardinal rule for the disposal of this compound is to contact the manufacturer or supplier directly to obtain the official Safety Data Sheet (SDS). This document will provide the necessary details for safe and compliant waste management.
In the interim, and as a matter of general laboratory best practice, a conservative approach to waste management should be adopted. The following information provides a framework for decision-making, but it must be emphasized that this is not a substitute for the specific guidance that will be found in the SDS for this compound.
General Principles of Chemical Waste Disposal in a Laboratory Setting
When handling a novel or uncharacterized compound like this compound, it should be treated as hazardous waste until proven otherwise. The following table outlines general categories of chemical waste and their typical disposal routes.
| Waste Category | Description | General Disposal Route |
| Non-Hazardous Solid Waste | Items that are not contaminated with hazardous chemicals, biological agents, or radioactive materials. | Standard solid waste stream. |
| Hazardous Solid Chemical Waste | Solid materials (e.g., contaminated gloves, weigh boats, absorbent pads) that have come into contact with hazardous chemicals. | Designated hazardous solid waste container. |
| Non-Hazardous Liquid Waste | Aqueous solutions that do not contain hazardous chemicals and meet local sewer authority regulations for pH and other contaminants. | Drain disposal, with copious amounts of water, if explicitly permitted. |
| Hazardous Liquid Chemical Waste | Solvents, reaction mixtures, and solutions containing chemicals classified as hazardous (e.g., flammable, corrosive, toxic, reactive). | Designated hazardous liquid waste containers (e.g., separate containers for halogenated and non-halogenated solvents). |
| Sharps Waste | Needles, scalpels, and other sharp objects contaminated with chemical or biological materials. | Puncture-resistant sharps container. |
| Multi-Hazardous Waste | Waste that falls into more than one category, such as a chemical waste that is also radioactive. | Requires special handling and disposal procedures. Consult with your institution's Environmental Health and Safety (EHS) office. |
Decision-Making Workflow for Chemical Waste Disposal
The proper segregation and disposal of chemical waste is a critical aspect of laboratory safety. The following diagram illustrates a general decision-making workflow that should be followed.
Operational Protocols for Safe Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.
-
Waste Containers:
-
Use only compatible and properly labeled waste containers provided by your institution's EHS office.
-
Never mix incompatible waste streams. This can lead to dangerous chemical reactions.
-
Keep waste containers closed except when adding waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.
-
Indicate the approximate percentages of each component.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Pickup and Disposal:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.
-
Do not dispose of any chemical waste down the drain unless it is explicitly permitted by your institution's EHS office and local regulations. The NIH Drain Discharge Guide provides an example of such policies, but these are specific to that institution.[4]
-
Given that this compound is a complex organic molecule used in biomedical research, it is highly probable that it will require disposal as hazardous chemical waste.[5][6] It is sold in various forms, including as a trifluoroacetate (TFA) salt, and is soluble in DMSO.[3][7] These factors will influence its hazardous waste profile.
For the safe and compliant disposal of this compound and any associated contaminated materials, it is essential to adhere to the guidance provided in the manufacturer's SDS and the specific protocols established by your institution's Environmental Health and Safety department.
References
- 1. This compound | METTL3-METTL14 PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling WD6305
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for handling the METTL3-METTL14 PROTAC degrader, WD6305. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Immediate Safety Information
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) degrader. While the Safety Data Sheet (SDS) may classify it as a non-hazardous substance, it is crucial to handle it with the utmost care due to its biological activity and the potential for unforeseen effects.[1] Standard laboratory safety protocols for handling potent compounds should be strictly followed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn over personal clothing. |
| Disposable Gown | Consider a disposable gown for added protection during weighing and solution preparation. | |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood. |
| N95 Respirator | Recommended as a minimum precaution when handling the powder outside of a fume hood, though this practice is discouraged. |
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Operational and Disposal Plans
A systematic approach is crucial for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Prepare all necessary equipment, including microbalances, spatulas, and solvent dispensers.
-
Weighing: Carefully weigh the solid this compound powder in a chemical fume hood. Use gentle movements to avoid creating airborne dust.
-
Solution Preparation: Add the solvent to the weighed powder slowly and carefully. Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
-
Experimental Use: When using solutions of this compound, always wear the prescribed PPE. Avoid splashes and aerosol generation.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent, such as 70% ethanol. Dispose of all contaminated disposables as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including unused solid compound, solutions, and contaminated disposables (e.g., pipette tips, gloves, tubes), must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
